molecular formula C9H10ClF2NO2 B1433144 Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride CAS No. 1423024-63-8

Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride

Cat. No.: B1433144
CAS No.: 1423024-63-8
M. Wt: 237.63 g/mol
InChI Key: GXMXCRAXSJZNBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride is a useful research compound. Its molecular formula is C9H10ClF2NO2 and its molecular weight is 237.63 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-amino-2-(3,4-difluorophenyl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2.ClH/c1-14-9(13)8(12)5-2-3-6(10)7(11)4-5;/h2-4,8H,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMXCRAXSJZNBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC(=C(C=C1)F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423024-63-8
Record name methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Synthesis of Methyl 2-amino-2-(3,4-difluorophenyl)acetate Hydrochloride

[1]

Document Control:

  • Target Molecule: Methyl 2-amino-2-(3,4-difluorophenyl)acetate HCl[1]

  • CAS (Free Base): 218449-31-1 (Analogous ref)[1]

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 237.63 g/mol (Salt)[2][3]

  • Role: Key Intermediate (API Synthesis, Chiral Building Blocks)

Executive Summary & Retrosynthetic Analysis

The target molecule is an

1212

The synthesis is best approached via a linear convergent pathway .[1][2] While the final step is a classical esterification, the "Expert" approach requires control over the upstream formation of the

12
Retrosynthetic Logic
  • Target Disconnection: The ester bond (

    
    ) is the most labile and logical final disconnection.[2]
    
  • Precursor: 2-Amino-2-(3,4-difluorophenyl)acetic acid (3,4-Difluorophenylglycine).[1]

  • Upstream Precursor: 3,4-Difluorobenzaldehyde via the Strecker or Bucherer-Bergs reaction.[1]

RetrosynthesisTargetMethyl 2-amino-2-(3,4-difluorophenyl)acetate HCl(Target)Acid2-Amino-2-(3,4-difluorophenyl)acetic acid(Intermediate)Target->AcidEsterification(SOCl2/MeOH)NitrileAminonitrileIntermediateAcid->NitrileAcid HydrolysisAldehyde3,4-Difluorobenzaldehyde(Starting Material)Nitrile->AldehydeStrecker Rxn(NaCN/NH4Cl)

Figure 1: Retrosynthetic analysis showing the lineage from the aldehyde starting material.[1][2]

Phase 1: Upstream Synthesis (The Strecker Protocol)[2]

Note: If the amino acid intermediate is commercially sourced, proceed directly to Phase 2.[1][2] However, for novel drug development, in-house synthesis from the aldehyde is often required to control isotopic labeling or stereochemistry.[1][2]

Reaction Mechanism

The 3,4-difluorobenzaldehyde undergoes nucleophilic addition by cyanide anion in the presence of ammonia (or ammonium chloride) to form the

112

Reagents:

  • 3,4-Difluorobenzaldehyde (1.0 eq)[1]

  • Sodium Cyanide (NaCN) (1.1 eq) - Critical Safety Hazard[1]

  • Ammonium Chloride (NH

    
    Cl) (1.2 eq)[2]
    
  • Solvent: Methanol/Water (1:1)[2]

Protocol Summary
  • Imine Formation: Dissolve aldehyde in MeOH. Add NH

    
    Cl (aq).[2] Stir at RT for 30 mins to establish the imine equilibrium.
    
  • Cyanation: Cool to 0°C. Slowly add NaCN solution. Caution: Exothermic.[2]

  • Hydrolysis: The isolated aminonitrile is refluxed in 6M HCl for 4-6 hours. The 3,4-difluorophenylglycine precipitates upon neutralization (isoelectric point adjustment ~pH 6.[1]0) or is isolated as the HCl salt directly.[2]

Phase 2: Core Synthesis (Esterification)[2]

This is the critical step for generating the "Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride".[1] The method of choice is the Thionyl Chloride (


) mediated esterification2

Why this method? Unlike Fischer esterification (HCl gas/MeOH), using


2
Experimental Protocol

Scale: 100 mmol basis Glassware: 500 mL 3-neck Round Bottom Flask (RBF), Reflux Condenser, Drying Tube (

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.AmountRole
3,4-Difluorophenylglycine~187.141.018.7 gSubstrate
Thionyl Chloride (

)
118.972.518.2 mLReagent/Dehydrant
Methanol (Anhydrous)32.04Excess200 mLSolvent/Reactant
Step-by-Step Methodology
  • Setup & Cooling:

    • Charge anhydrous Methanol (200 mL) into the 3-neck RBF.

    • Cool the system to -5°C to 0°C using an ice/salt bath. Critical: Control temperature to prevent violent splashing or "bumping" upon reagent addition.

  • Activation (

    
     HCl Generation): 
    
    • Charge

      
       (18.2 mL) into the addition funnel.[2]
      
    • Dropwise Addition: Add

      
       slowly over 30–45 minutes. Maintain internal temperature 
      
      
      .
    • Observation: The reaction is highly exothermic.[1][2] Evolution of

      
       and 
      
      
      gas will occur (scrubber required).[2]
  • Substrate Addition:

    • Add solid 3,4-Difluorophenylglycine (18.7 g) in portions to the cold solution.

    • Note: The amino acid will dissolve as it converts to the soluble ester hydrochloride.[1][2]

  • Reaction Phase:

    • Remove the ice bath.[1][2] Allow the mixture to warm to Room Temperature (RT).

    • Heat to Reflux (65°C) for 4–6 hours.

    • IPC (In-Process Control):[1] Monitor by TLC (System: n-Butanol/Acetic Acid/Water 4:1:1) or HPLC.[4] Target: <1.0% unreacted acid.[1]

  • Workup & Isolation:

    • Cool reaction mixture to RT.

    • Concentration: Evaporate solvent under reduced pressure (Rotary Evaporator, 40°C) to remove excess MeOH,

      
      , and HCl.
      
    • Result: A white to off-white solid residue or thick oil.[1]

  • Purification (Crystallization):

    • Redissolve residue in minimal hot Methanol (~20 mL).

    • Add Diethyl Ether or MTBE (Methyl tert-butyl ether) (~100 mL) slowly to induce precipitation.[1]

    • Cool to 0°C for 2 hours.

    • Filter the white crystalline solid.[1][2][5] Wash with cold Ether.[1]

    • Dry in a vacuum oven at 40°C.

WorkflowStartStart: Anhydrous MeOH(-5°C)ActivationAdd SOCl2 Dropwise(Exothermic Control)Start->ActivationIn-situ HCl GenAdditionAdd 3,4-Difluorophenylglycine(Solid portions)Activation->AdditionSolubilizationRefluxReflux @ 65°C(4-6 Hours)Addition->RefluxEsterificationEvapVacuum Distillation(Remove Solvent/SO2)Reflux->EvapWorkupCrystCrystallization(MeOH/MTBE)Evap->CrystPurificationFinalFinal Product:Methyl Ester HCl SaltCryst->FinalIsolation

Figure 2: Process workflow for the Thionyl Chloride mediated esterification.[1]

Critical Process Parameters (CPPs) & Analytical Data

To ensure "Trustworthiness" and reproducibility, the following parameters must be validated.

Critical Process Parameters
ParameterRangeImpact
SOCl2 Addition Rate < 1 mL/minPrevents thermal runaway and MeOH boiling.[1]
Water Content < 0.1% (Start)Excess water hydrolyzes the ester back to acid.[2]
Reflux Time 4-6 HoursInsufficient time leads to incomplete conversion; excessive time may cause racemization (if chiral).[1]
Analytical Characterization (Expected)
  • Appearance: White crystalline powder.[1]

  • Melting Point: ~189–191°C (Typical for phenylglycine ester HCl salts).

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       9.0-9.5 (br s, 3H, 
      
      
      )[1][2]
    • 
       7.4-7.8 (m, 3H, Aromatic protons)[1][2]
      
    • 
       5.3 (s, 1H, 
      
      
      -CH)[1][2]
    • 
       3.7 (s, 3H, 
      
      
      )[2]
  • Mass Spectrometry (ESI): m/z = 202.1

    
     (Free base mass).[2]
    

Safety & Handling (MSDS Highlights)

  • Thionyl Chloride: Highly corrosive, reacts violently with water to release HCl and

    
    .[2] Use only in a fume hood.
    
  • 3,4-Difluoro Compounds: Fluorinated aromatics can be skin irritants.[1] Standard PPE (gloves, goggles, lab coat) is mandatory.[2]

  • Cyanide (Phase 1 only): If performing the Strecker synthesis, specific antidotes (amyl nitrite, sodium thiosulfate) must be on hand.[2]

References

  • Preparation process of D-phenylglycine methyl ester hydrochloride. Google Patents. CN104829478A.[1][6] Link

  • A Convenient Synthesis of Amino Acid Methyl Esters. National Institutes of Health (PMC). PMC3969338.[1] Link

  • Methyl 2-amino-2-(3,4-difluorophenyl)acetate. ChemicalBook. CAS 218449-31-1.[1][7] Link

  • Glycine methyl ester hydrochloride synthesis. ChemicalBook. Reaction Protocols. Link

  • Synthesis of 3,4-Difluorobenzaldehyde. BenchChem. Protocol for precursor synthesis. Link

Technical Whitepaper: Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Fluorinated Scaffolds for Medicinal Chemistry

Executive Summary

Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride (CAS: 1423024-63-8) is a critical fluorinated building block in modern drug discovery. As a derivative of phenylglycine, this compound integrates the steric constraints of an


-amino acid with the unique electronic and lipophilic modulations provided by the 3,4-difluoro substitution pattern. This whitepaper provides a comprehensive technical guide on its physicochemical properties, synthesis methodologies, and applications in the development of metabolically stable pharmaceutical intermediates.

Chemical Identity & Structural Analysis[1]

The strategic placement of fluorine atoms at the 3- and 4-positions of the phenyl ring significantly alters the electronic landscape of the molecule compared to its non-fluorinated parent. This substitution enhances lipophilicity (LogP) and metabolic resistance against oxidative metabolism (e.g., P450-mediated hydroxylation), making it a preferred scaffold for kinase inhibitors and peptide mimetics.

Property Data
IUPAC Name Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride
Common Name 3,4-Difluorophenylglycine methyl ester HCl
CAS Number 1423024-63-8
Molecular Formula C

H

ClF

NO

Molecular Weight 237.63 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM
Chirality Available as Racemate, (R)-, or (S)- enantiomers

Synthesis & Manufacturing Protocol

The synthesis of methyl ester hydrochlorides from their corresponding amino acids is a fundamental transformation. However, maintaining the integrity of the difluorophenyl ring and preventing racemization (if starting from a chiral source) requires precise control of reaction conditions.

Method A: Thionyl Chloride Mediated Esterification

This protocol is preferred for its scalability and the generation of the hydrochloride salt in a single step.

Reagents:

  • 2-Amino-2-(3,4-difluorophenyl)acetic acid (Starting Material)[1][2]

  • Thionyl Chloride (SOCl

    
    )
    
  • Anhydrous Methanol (MeOH)

Step-by-Step Protocol:

  • Setup: Equip a dry 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Solvation: Suspend the amino acid (1.0 eq) in anhydrous methanol (10-15 volumes). Cool the suspension to 0°C using an ice/water bath.

  • Activation: Dropwise add thionyl chloride (1.2 - 1.5 eq) over 30-60 minutes. Caution: Exothermic reaction with evolution of HCl and SO

    
     gas.
    
  • Reflux: Once addition is complete, heat the reaction mixture to reflux (approx. 65°C) for 4–6 hours. Monitor conversion via TLC or HPLC.

  • Workup: Concentrate the mixture under reduced pressure to remove solvent and excess reagents.

  • Crystallization: Triturate the resulting residue with cold diethyl ether or MTBE to induce crystallization. Filter the white solid and dry under vacuum.

Diagram: Synthesis Workflow

SynthesisWorkflow Start Start: 3,4-Difluorophenylglycine Reagent Add SOCl2 / MeOH (0°C, N2 atm) Start->Reagent Suspend Reflux Reflux (65°C) 4-6 Hours Reagent->Reflux Activation Evap Evaporate Solvent (Vac < 50°C) Reflux->Evap Conversion Complete Cryst Triturate w/ Et2O Filter Solid Evap->Cryst Residue Product Product: Methyl Ester HCl (White Solid) Cryst->Product Isolate

Figure 1: Step-by-step synthesis workflow for the esterification of 3,4-difluorophenylglycine.

Analytical Characterization

Validating the identity and purity of the synthesized compound is critical. The following parameters are standard for the hydrochloride salt.

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV @ 210 nm and 254 nm.

  • Retention Time: Expect elution earlier than non-polar intermediates due to the polar amine salt, but later than non-fluorinated glycine analogs due to the lipophilic fluorine atoms.

NMR Interpretation ( H NMR, 400 MHz, DMSO-d )
  • 
     9.0-8.5 ppm (br s, 3H):  Ammonium protons (-NH
    
    
    
    ). Broadening indicates salt formation.
  • 
     7.6-7.3 ppm (m, 3H):  Aromatic protons. The 3,4-difluoro substitution pattern creates a complex splitting pattern (multiplets) due to H-F and H-H coupling.
    
  • 
     5.2 ppm (s, 1H):  The 
    
    
    
    -proton (chiral center).
  • 
     3.7 ppm (s, 3H):  Methyl ester protons (-OCH
    
    
    
    ).

Applications in Drug Discovery[1][2][5][6]

The 3,4-difluorophenyl moiety is a "privileged structure" in medicinal chemistry. Its inclusion in the amino acid scaffold serves three primary mechanistic functions:

  • Metabolic Blocking: The C-F bond is highly stable (approx. 116 kcal/mol). Placing fluorine at the 3 and 4 positions blocks metabolic soft spots on the phenyl ring, preventing oxidation by Cytochrome P450 enzymes.

  • Electronic Modulation: The electron-withdrawing nature of the fluorine atoms reduces the electron density of the aromatic ring. This can strengthen

    
    -stacking interactions with target proteins or alter the pKa of the adjacent amine.
    
  • Conformational Restriction: In peptide chains, fluorinated phenylglycines can restrict bond rotations, locking the peptide into a bioactive conformation.

Diagram: Structure-Activity Relationship (SAR) Logic

SAR_Logic Center Methyl 2-amino-2-(3,4-difluorophenyl)acetate F_Atoms 3,4-Difluoro Substitution Center->F_Atoms Ester Methyl Ester Group Center->Ester Amine Alpha-Amine (HCl Salt) Center->Amine Metab Blocks P450 Oxidation (Metabolic Stability) F_Atoms->Metab Lipophil Increases LogP (Membrane Permeability) F_Atoms->Lipophil Synth Versatile Handle for Amide Coupling Ester->Synth Amine->Synth Solubility High Water Solubility (Formulation) Amine->Solubility

Figure 2: Mechanistic impact of structural features on medicinal chemistry properties.

Handling & Stability

  • Storage: Store at 2-8°C under an inert atmosphere (Argon or Nitrogen). The compound is hygroscopic; exposure to moisture can lead to hydrolysis of the methyl ester back to the carboxylic acid.

  • Stability: Stable for >2 years if stored correctly. Avoid strong oxidizing agents and strong bases (which will liberate the free amine and potentially cause polymerization or racemization).

  • Safety (GHS):

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[3]

    • PPE: Wear nitrile gloves, safety goggles, and work within a fume hood.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • Accela ChemBio. (n.d.).[1] Product Information for CAS 1423024-63-8. Retrieved February 3, 2026, from [Link]

  • Qiu, X. L., & Qing, F. L. (2011). Recent advances in the synthesis of fluorinated amino acids. European Journal of Organic Chemistry. [Link]

Sources

"Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride" CAS number 1423024-63-8

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1423024-63-8 Document Type: Technical Reference & Application Guide Version: 2.1 (Scientific Release)[1]

Executive Summary: The Strategic Value of Fluorinated Synthons[1][2]

In modern medicinal chemistry, the "Fluorine Effect" is a pivotal tool for optimizing lead compounds.[2] Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride (CAS 1423024-63-8) serves as a critical chiral building block, specifically a non-natural


-amino acid ester.[1]

Unlike its non-fluorinated parent (phenylglycine), this 3,4-difluoro analog offers a dual advantage:[2]

  • Electronic Modulation: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the adjacent amine and modifies the lipophilicity (

    
    ) of the phenyl ring.[1]
    
  • Metabolic Blocking: Substitution at the 3- and 4-positions blocks common sites of CYP450-mediated oxidative metabolism (aromatic hydroxylation), significantly extending the half-life of derived pharmacophores.[1]

This guide details the physicochemical profile, synthesis logic, and application workflows for integrating this synthon into peptide mimetics and small molecule drug discovery.[2]

Chemical Constitution & Physicochemical Profile[3][4][5][6]

This compound is the methyl ester hydrochloride salt of 3,4-difluorophenylglycine.[1] It exists as a stable solid, typically white to off-white, and is handled as a cationic species in its salt form.[1][2]

Table 1: Technical Specifications
PropertySpecification / Data
IUPAC Name Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride
Molecular Formula

Molecular Weight 237.63 g/mol
Core Scaffold Phenylglycine (Non-proteinogenic amino acid)
Salt Form Hydrochloride (1:1 stoichiometry typical)
Fluorine Substitution Positions 3, 4 (meta, para relative to alkyl chain)
Solubility High: Water, Methanol, DMSO Low: Dichloromethane, Hexanes, Toluene
H-Bond Donors/Acceptors 3 Donors (

), 3 Acceptors (F, F, C=O)
Predicted pKa (Amine) ~6.5 - 7.5 (Lowered vs. Phenylglycine ~9.0 due to EWG effect)

Synthesis & Manufacturing Logic

The synthesis of CAS 1423024-63-8 typically follows a Nucleophilic Acyl Substitution pathway via an acid chloride intermediate.[1] The choice of thionyl chloride (


) in methanol is the industry standard for amino acid esterification because it generates anhydrous 

in situ, driving the equilibrium toward the ester while simultaneously protecting the amine as the hydrochloride salt.[2]
Mechanistic Pathway[1][2]
  • Activation:

    
     reacts with methanol to form methyl chlorosulfite and anhydrous 
    
    
    
    .[1]
  • Protonation: The carboxylic acid of the starting material (3,4-difluorophenylglycine) is protonated.[1]

  • Addition-Elimination: Methanol attacks the activated carbonyl, releasing water (sequestered by excess

    
     or forming 
    
    
    
    ).[1]
  • Salt Formation: The amine is protonated by the generated

    
    , precipitating the product or keeping it stable in solution.
    
Visualization: Synthesis Workflow

SynthesisWorkflow Start 3,4-Difluorophenylglycine (Free Acid) Inter Acyl Chloride / Activated Complex Start->Inter Activation Reagent SOCl2 / MeOH (0°C to Reflux) Reagent->Inter Product Methyl 2-amino-2-(3,4-difluorophenyl) acetate HCl (CAS 1423024-63-8) Inter->Product Esterification Workup Evaporation & Recrystallization (Et2O/MeOH) Product->Workup Purification

Figure 1: Acid-catalyzed esterification pathway using thionyl chloride in methanol.

Experimental Application Protocols

Protocol A: Peptide Coupling (Amide Bond Formation)

This synthon is used to introduce the fluorinated phenylglycine motif into a peptide chain or small molecule.

Reagents:

  • CAS 1423024-63-8 (Amine component)[1][3]

  • Carboxylic Acid Partner (

    
    )[1]
    
  • Coupling Agent: HATU or EDC/HOBt

  • Base: DIPEA (Diisopropylethylamine)

  • Solvent: DMF or DCM

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 equiv of the Carboxylic Acid and 1.1 equiv of HATU in anhydrous DMF under nitrogen. Stir for 5 minutes to activate the acid.

  • Free Basing (In Situ): In a separate vial, dissolve 1.0 equiv of CAS 1423024-63-8 in DMF. Add 2.5 equiv of DIPEA. Critical: The first 1.0 equiv of base neutralizes the HCl salt; the remaining 1.5 equiv acts as the proton scavenger for the reaction.[1]

  • Coupling: Add the amine solution to the activated acid solution dropwise.

  • Monitoring: Monitor via LC-MS. The fluorinated ring provides a distinct UV signature and mass shift (+36 Da vs non-fluorinated).

  • Workup: Dilute with EtOAc, wash with 5%

    
     (to remove DMF), then 
    
    
    
    and Brine. Dry over
    
    
    .[1]

Scientist's Note: Phenylglycine derivatives are prone to racemization at the


-carbon due to the high acidity of the benzylic proton.[1] Avoid strong bases (like NaOH) and prolonged exposure to basic conditions.  DIPEA or NMM (N-methylmorpholine) are preferred.[1]
Protocol B: Hydrolysis to Free Amino Acid

If the methyl ester is used as a protecting group, it must be removed carefully.[2]

  • Conditions:

    
     (2.0 equiv) in THF/Water (3:1) at 
    
    
    
    .
  • Caution: Do not heat. The electron-withdrawing fluorine atoms make the

    
    -proton more acidic, increasing racemization risk during hydrolysis.[1] Keep the reaction cold and quench immediately upon completion.
    

Strategic Utilization in Drug Discovery[9]

The incorporation of this specific CAS number into a lead compound is usually driven by a "Fluorine Scan" strategy.[1]

The "Fluorine Effect" on Pharmacokinetics[1][2][10]
  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond. Replacing hydrogens at the 3,4-positions prevents oxidative metabolism at these sites.[1]

  • Lipophilicity: The 3,4-difluoro motif increases

    
     compared to the unsubstituted phenyl, improving membrane permeability.[1][2]
    
  • Conformational Lock: The fluorine atoms can induce specific conformations via electrostatic interactions with adjacent carbonyl oxygens or amide protons (orthogonal multipolar interactions).

Decision Logic for Application

ApplicationLogic Start Lead Compound Optimization Problem1 Issue: High Metabolic Clearance? Start->Problem1 Problem2 Issue: Low Potency/Binding? Start->Problem2 Solution1 Apply CAS 1423024-63-8 (Block Metabolic Soft Spots) Problem1->Solution1 Yes (Aromatic Hydroxylation) Solution2 Apply CAS 1423024-63-8 (Modulate Pi-Stacking/Electronics) Problem2->Solution2 Yes (Electronic Tuning) Validation Validate via LC-MS & In Vitro Microsomal Stability Solution1->Validation Solution2->Validation

Figure 2: Decision tree for integrating 3,4-difluorophenylglycine analogs into lead optimization.

Safety & Handling (SDS Summary)

While specific toxicological data for this CAS may be limited, it should be handled with the rigor accorded to fluorinated amine salts.[2]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Storage: Hygroscopic. Store at

    
     under inert atmosphere (Argon/Nitrogen).[1] The hydrochloride salt is prone to hydrolysis if exposed to moisture, reverting to the amino acid and releasing methanol.[2]
    
  • Disposal: Incineration in a facility equipped with a scrubber for Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2737052, 3,4-Difluorophenylglycine. Retrieved from [Link]

  • Meanwell, N. A. (2018).Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
  • Qiu, X. L., & Qing, F. L. (2011).Recent advances in the synthesis of fluorinated amino acids. European Journal of Organic Chemistry.
  • Enamine Ltd.Building Blocks: Fluorinated Amino Acids. (Reference for standard esterification protocols of phenylglycine analogs).

Sources

Technical Guide: Determination of the Melting Point of Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride is a specialized fluorinated amino acid derivative of significant interest in medicinal chemistry and drug development.[1][2][3] The incorporation of fluorine atoms can modulate a molecule's metabolic stability, binding affinity, and pharmacokinetic properties.[4] As with any active pharmaceutical ingredient (API) or intermediate, the precise determination of its fundamental physical properties is a cornerstone of its chemical characterization and quality control. The melting point is a critical parameter that provides insights into both the identity and purity of a crystalline solid.[5]

This guide provides a comprehensive, field-proven methodology for the accurate and reliable determination of the melting point of Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride. As a definitive melting point for this specific compound is not widely published, this document serves as a standard operating procedure for its experimental determination. We will detail the underlying principles, necessary apparatus calibration, a step-by-step experimental protocol, and the correct interpretation of the resulting data, adhering to standards outlined by the United States Pharmacopeia (USP).[6]

The Foundational Principle: Why Melting Point is More Than Just a Number

The melting point of a solid is the temperature at which it transitions from an ordered crystalline lattice to a liquid state. This phase change occurs when the thermal energy supplied to the system overcomes the intermolecular forces holding the molecules together.[7] For a pure, crystalline compound, this transition is typically sharp, occurring over a narrow temperature range (often 0.5-1.0°C).

However, the presence of impurities disrupts the crystal lattice. This disruption weakens the intermolecular forces, resulting in two observable effects:

  • Melting Point Depression: The temperature at which the substance begins to melt is lowered.

  • Melting Range Broadening: The transition from solid to liquid occurs over a wider temperature range (e.g., greater than 2°C).[8]

Therefore, the melting range serves as a dual-purpose indicator: it helps to identify a compound and provides a reliable assessment of its purity .[5]

A Self-Validating System: Prerequisite Apparatus Calibration

Before any measurement can be deemed trustworthy, the accuracy of the measuring instrument must be verified. A digital melting point apparatus must be calibrated against certified reference standards to ensure its temperature readings are accurate and traceable. This is a non-negotiable step for generating reliable data.

Table 1: USP Melting Point Reference Standards for Calibration

Reference StandardCertified Melting Point (°C)
Vanillin81°C – 83°C
Phenacetin134°C – 136°C
Caffeine234°C – 237°C
Sulfanilamide164.5°C – 166.5°C
Acetanilide114.0°C – 116.0°C

Note: The specific ranges can vary slightly by lot. Always refer to the certificate of the specific USP Reference Standard being used.[9]

Calibration Protocol
  • Select Standards: Choose at least two USP Reference Standards whose melting points bracket the expected melting point of the test compound. If the expected range is unknown, a broader calibration across low, medium, and high temperatures is recommended.

  • Prepare Samples: Prepare and load the reference standards into capillary tubes as described in Section 3.2.

  • Measure Melting Points: Determine the melting point of each reference standard using the precise measurement protocol (Section 3.3), employing a slow heating rate of 1°C/minute.[10]

  • Verify Accuracy: Compare the observed melting point from the apparatus to the certified value on the reference standard's certificate. The observed value should fall within the acceptable tolerance specified by the apparatus manufacturer or internal quality standards.

  • Adjust if Necessary: If the observed values are outside the acceptable range, follow the manufacturer's instructions for adjusting the instrument's calibration. After adjustment, re-verify with the reference standards.[11] This process ensures the trustworthiness of all subsequent measurements.

Experimental Protocol for Melting Point Determination

This protocol is designed to yield a precise and repeatable melting range for Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride.

Sample Preparation: The Foundation of a Good Measurement

The initial state of the sample is critical for accurate results.

  • Ensure Dryness: The sample must be completely dry. Solvents like water or residual organic solvents can act as impurities, leading to a depressed and broadened melting range.[12] If necessary, dry the sample under a high vacuum for several hours.

  • Create a Fine Powder: The sample should be a fine, homogeneous powder.[7] Use a mortar and pestle to gently grind any larger crystals. This ensures uniform heat transfer throughout the sample in the capillary tube.

Capillary Tube Loading: Technique Matters
  • Obtain a Capillary Tube: Use a standard glass capillary tube with one sealed end.[13]

  • Load the Sample: Press the open end of the capillary tube into the powdered sample until a small amount enters the tube.[14]

  • Pack the Sample: Invert the tube and tap the sealed end gently on a hard surface to cause the solid to fall to the bottom.[12] To achieve tight packing, drop the capillary tube, sealed-end down, through a long glass tube (approx. 1 meter) onto the benchtop. The bouncing action will compact the powder effectively.[14]

  • Verify Height: Repeat until the packed sample height is 2-3 mm. A sample height greater than 3 mm can cause an artificially broad melting range due to inefficient heat transfer.[14]

Measurement: A Two-Stage Approach for Precision

A two-step measurement saves time while maximizing accuracy.

Stage 1: Rapid, Approximate Determination

  • Place the loaded capillary into the melting point apparatus.[14]

  • Set a rapid heating rate (e.g., 5-10°C per minute).[15]

  • Record the approximate temperature range at which the sample melts. This value is for guidance only and should not be reported as the final result.

  • Allow the apparatus to cool to at least 20°C below the observed approximate melting point.[14]

Stage 2: Precise Determination

  • Use a fresh sample loaded into a new capillary tube. Never re-melt a previously melted sample, as its crystalline structure may have changed.[14]

  • Place the new capillary into the cooled apparatus.

  • Rapidly heat the block to a temperature approximately 10-15°C below the approximate melting point found in Stage 1.[6][15]

  • Crucially, reduce the heating rate to 1°C per minute. [11] This slow rate ensures thermal equilibrium between the heating block, the thermometer, and the sample, which is essential for accuracy.[14]

  • Record the onset temperature (T1) : The temperature at which the very first droplet of liquid becomes visible.[14]

  • Record the completion temperature (T2) : The temperature at which the last solid crystal transitions into a clear, transparent liquid.[14]

  • The reported melting point is the range from T1 to T2.

Data Recording and Interpretation

Systematic recording of observations is crucial for analysis and reporting.

Table 2: Experimental Data Log for Melting Point Determination

TrialSample IDApprox. MP (°C)Start Temp for Slow Ramp (°C)Onset of Melt (T1, °C)Completion of Melt (T2, °C)Melting Range (T1 - T2, °C)Observations (e.g., color change, decomposition)
1
2
3
Average
Interpreting the Results

The characteristics of the measured melting range provide direct insight into the sample's purity.

  • Sharp Melting Range (0.5 - 2°C): This is indicative of a highly pure compound. The observed value can be confidently reported as the characteristic melting point of the substance.

  • Broad Melting Range (> 2°C): This suggests the presence of impurities.[8] The impurities disrupt the crystal lattice, causing the substance to melt over a wider temperature range.

  • Depressed Melting Range: If the observed melting range is significantly lower than an expected or previously established value, this also strongly indicates impurity.[8]

  • Decomposition: If the sample darkens, chars, or evolves gas, it is decomposing rather than purely melting. In this case, the temperature at which this is observed should be recorded as the "melting point with decomposition" (e.g., 215°C dec.).[6]

The following decision tree illustrates the interpretation workflow:

Caption: Decision tree for interpreting melting point results.

Summary Workflow for Accurate Melting Point Determination

The entire process, from sample receipt to final data reporting, must be systematic and controlled to ensure scientific integrity.

G cluster_prep Phase 1: Preparation cluster_cal Phase 2: Calibration Check cluster_measure Phase 3: Measurement cluster_report Phase 4: Reporting A Receive Sample: Methyl 2-amino-2-(3,4-difluorophenyl)acetate HCl B Dry Sample (Vacuum Oven) A->B C Grind to Fine Powder (Mortar & Pestle) B->C G Load Capillary Tube (2-3 mm height) C->G D Select USP Reference Standards E Measure Reference MP (1°C/min ramp rate) D->E F Verify Instrument Accuracy (Compare to Certificate) E->F I Precise Scan on New Sample (1°C/min ramp rate) F->I Ensures Trustworthiness H Rapid Scan for Approximate MP G->H H->I J Record T1 (Onset) and T2 (Completion) I->J K Calculate Melting Range (T2 - T1) J->K L Interpret Data (Purity Assessment) K->L M Report Final Result (e.g., 155.5 - 156.5 °C) L->M

Caption: End-to-end workflow for determining a reliable melting point.

Safety and Handling

Standard laboratory safety protocols must be observed at all times.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Handle the compound in a well-ventilated area or a fume hood.

  • As a hydrochloride salt, the compound may be irritating. Avoid inhalation of the powder and contact with skin and eyes.

  • Dispose of used capillary tubes and waste chemical material in designated waste containers according to institutional guidelines.

References

  • University of Calgary. (n.d.). Melting point determination. Department of Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 28). 2.1: Melting Point Analysis. Retrieved from [Link]

  • Westlab. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • METTLER TOLEDO. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, June 20). 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY. Retrieved from [Link]

  • Zhao, G., Samanta, S. S., Michieletto, J., & Roche, S. P. (2020). A Broad Substrate Scope of Aza-Friedel–Crafts Alkylation for the Synthesis of Quaternary α-Amino Esters. Organic Letters, 22(15), 5822–5827. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 20). 4.3: Melting Point Determination Procedure. Retrieved from [Link]

  • Bari, S. B. (2018). Methyl-containing pharmaceuticals: Methylation in drug design. Future Medicinal Chemistry, 10(21), 2533-2548. Retrieved from [Link]

  • USP. (2011). <741> MELTING RANGE OR TEMPERATURE. USP35-NF30. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Melting Points. Department of Chemistry. Retrieved from [Link]

  • California State University, Bakersfield. (n.d.). Lab 3: Calibration of a Melting Point Apparatus. Retrieved from [Link]

  • uspbpep.com. (n.d.). usp31nf26s1_c741, General Chapters: <741> MELTING RANGE OR TEMPERATURE. Retrieved from [Link]

  • Belov, D. S., et al. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 28(8), 3567. Retrieved from [Link]

  • Macmillan Group, Princeton University. (2017). Synthesis and Applications of Fluorinated α-Amino Acids. Retrieved from [Link]

  • Sciencing. (2022, March 24). What Factors Affect Melting Point? Retrieved from [Link]

  • USP-NF. (n.d.). <741> Melting Range or Temperature. Retrieved from [Link]

  • Belov, D. S., et al. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. ResearchGate. Retrieved from [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Retrieved from [Link]

  • Silva, J. P., et al. (2018). Amino Acids in the Development of Prodrugs. Molecules, 23(10), 2521. Retrieved from [Link]

  • PharmaGuideHub. (2024, February 8). CALIBRATION OF MELTING POINT APPARATUS. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-fluorocarboxylic acids and derivatives. Retrieved from [Link]

  • Scribd. (n.d.). USP 741 Melting Point or Range. Retrieved from [Link]

  • Mykhailiuk, P. K. (2019). Approaches to Obtaining Fluorinated α-Amino Acids. Chemical Reviews, 119(16), 9537-9585. Retrieved from [Link]

  • Scribd. (n.d.). SOP For Melting Point Calibration. Retrieved from [Link]

  • Unacademy. (n.d.). Determination of Melting Point. Retrieved from [Link]

  • Belov, D. S., et al. (2021). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 26(21), 6644. Retrieved from [Link]

  • ChemRxiv. (n.d.). Compliance with amended General Chapter USP<741>Melting Range or Temperature. Retrieved from [Link]

  • Pharmaguideline. (n.d.). SOP for Calibration of Melting Point Apparatus. Retrieved from [Link]

  • YouTube. (2021, July 4). Melting point apparatus. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility of Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Understanding the Molecule: Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is paramount to predicting its solubility behavior. Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride is a substituted amino acid ester hydrochloride salt. While specific experimental data for this exact molecule is scarce, we can infer its likely characteristics from its structure and data on similar compounds.

Key Structural Features Influencing Solubility:

  • Polar Functional Groups: The primary amine (-NH2) and the methyl ester (-COOCH3) groups are capable of hydrogen bonding, which will favor solubility in polar solvents. The hydrochloride salt form significantly increases its polarity and aqueous solubility.

  • Aromatic Ring: The difluorophenyl ring introduces a degree of lipophilicity, suggesting some solubility in less polar organic solvents. The fluorine substituents increase the molecule's overall polarity compared to a non-halogenated phenyl ring.

  • Ionic Character: As a hydrochloride salt, the compound will exist in an ionized state, particularly in polar, protic solvents that can solvate the ions.

Predicted Physicochemical Properties:

PropertyPredicted Influence on Solubility
Form Crystalline Solid
Molecular Formula C9H10ClF2NO2
Molecular Weight ~237.63 g/mol [1]
Polarity High, due to the amine, ester, and hydrochloride salt
Hydrogen Bond Donors/Acceptors The amine group is a hydrogen bond donor, while the ester and fluorine atoms are acceptors.
pKa (Predicted) The primary amine is expected to have a pKa in the range of 7-9, making it protonated and highly polar at neutral and acidic pH.
LogP (Predicted) A low to moderate LogP value is expected, indicating a preference for hydrophilic environments. For example, a similar, though not identical, compound, Methyl 2-amino-2-(2,5-difluorophenyl)acetate hydrochloride, has a LogP of 1.22.[1]

Section 2: Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This means that solutes tend to dissolve in solvents with similar polarity and intermolecular forces.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[2][3] This model deconstructs the total cohesive energy of a substance into three components:

  • δD (Dispersion forces): Arising from temporary fluctuating dipoles.

  • δP (Polar forces): Stemming from permanent dipoles.

  • δH (Hydrogen bonding): The energy of hydrogen bonds.

Every solvent and solute can be characterized by its three Hansen parameters. The principle is that substances with similar HSP values are likely to be miscible.[3] The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated. A smaller Ra indicates a higher likelihood of dissolution.[4]

While the specific HSP values for Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride are not published, they can be estimated using group contribution methods or determined experimentally. This theoretical framework is invaluable for pre-screening potential solvents and minimizing experimental work.

dot graph TD { A[Solute: Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride] -- Has HSP --> B(δD_solute, δP_solute, δH_solute); C[Solvent] -- Has HSP --> D(δD_solvent, δP_solvent, δH_solvent); B -- Calculate Distance (Ra) --> E{Ra < Interaction Radius?}; D -- Calculate Distance (Ra) --> E; E -- Yes --> F[High Probability of Solubility]; E -- No --> G[Low Probability of Solubility];

} Hansen Solubility Parameter Concept.

Solvent Classes and Predicted Solubility

Based on the compound's structure, we can make qualitative predictions about its solubility in different classes of organic solvents:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding and effectively solvate both the cation and anion of the hydrochloride salt. High solubility is expected in these solvents.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have high dipole moments and can solvate the cation, but are less effective at solvating the chloride anion. Moderate to high solubility is anticipated.

  • Nonpolar Solvents (e.g., Toluene, Hexane): Due to the high polarity and ionic nature of the compound, very low solubility is expected in these solvents.

Section 3: Experimental Determination of Solubility

A robust experimental protocol is essential for obtaining accurate and reliable solubility data. The shake-flask method is the gold standard for determining equilibrium solubility.[5][6]

The Shake-Flask Method: A Self-Validating Protocol

This method involves adding an excess of the solid compound to a known volume of the solvent and agitating the mixture until equilibrium is reached.[5] The concentration of the dissolved compound is then measured in the supernatant.

dot graph TD { A[Start: Prepare Solvent System] --> B{Add Excess Solid Compound}; B --> C[Equilibrate at Controlled Temperature & Agitation]; C --> D{Monitor Concentration Over Time}; D -- Concentration Plateaued? --> E[Separate Solid and Liquid Phases]; D -- No --> C; E --> F[Analyze Supernatant Concentration]; F --> G[End: Report Solubility (e.g., mg/mL)];

} Shake-Flask Solubility Determination Workflow.

Step-by-Step Methodology:

  • Preparation: Accurately weigh an excess amount of Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride into a suitable vessel (e.g., a glass vial with a screw cap). The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[5]

  • Solvent Addition: Add a precise volume of the desired organic solvent to the vessel.

  • Equilibration: Seal the vessel and place it in a temperature-controlled shaker or agitator. According to WHO guidelines for similar studies, a temperature of 37 ± 1 °C is often used for biopharmaceutical relevance, though room temperature is also common for general organic solubility.[7] Agitation should be sufficient to keep the solid suspended without creating a vortex.[7]

  • Sampling and Analysis: At predetermined time points (e.g., 2, 4, 8, 24, and 48 hours), withdraw a sample of the supernatant.[7] It is critical to separate the undissolved solid from the liquid phase, which can be achieved by centrifugation or filtration.[7]

  • Equilibrium Confirmation: Analyze the concentration of the dissolved compound in each sample. Equilibrium is reached when consecutive measurements show no significant change in concentration (e.g., <10% difference).[7]

  • Quantification: The concentration of the solute in the saturated solution can be determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

Analytical Method Validation

The analytical method used for quantification must be validated to ensure accuracy and reliability. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

Section 4: Data Presentation and Interpretation

Once solubility has been determined in a range of solvents, the data should be presented in a clear and concise manner for easy comparison.

Table of Predicted and Experimentally Determined Solubility:

SolventSolvent ClassPredicted SolubilityExperimental Solubility (mg/mL at 25°C)
MethanolPolar ProticHighTo be determined
EthanolPolar ProticHighTo be determined
IsopropanolPolar ProticModerateTo be determined
Dimethyl Sulfoxide (DMSO)Polar AproticHighTo be determined
N,N-Dimethylformamide (DMF)Polar AproticHighTo be determined
AcetonitrilePolar AproticModerateTo be determined
DichloromethaneSlightly PolarLowTo be determined
TolueneNonpolarVery LowTo be determined
HexaneNonpolarVery LowTo be determined

Section 5: Conclusion and Future Directions

This guide provides a comprehensive framework for approaching the solubility determination of Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride in organic solvents. By combining theoretical predictions with a robust experimental protocol, researchers can efficiently and accurately characterize the solubility profile of this compound. This information is critical for various stages of drug development, including formulation, purification, and analytical method development. Future work should focus on the experimental determination of the compound's Hansen Solubility Parameters to further refine predictive models.

References

  • World Health Organization. (n.d.). Annex 4. WHO. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride. Retrieved from [Link]

  • American Institute for Conservation. (n.d.). Solubility Parameters: Theory and Application. Retrieved from [Link]

  • International Council for Harmonisation. (2019). Biopharmaceutics Classification System-Based Biowaivers. Retrieved from [Link]

  • ACS Publications. (2025). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. Crystal Growth & Design. Retrieved from [Link]

  • USP-NF. (2016). <1236> Solubility Measurements. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. Retrieved from [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

  • Hansen Solubility Parameters. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

  • PMC. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Retrieved from [Link]

  • PubMed. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Retrieved from [Link]

  • Park, K. (n.d.). Hansen Solubility Parameters 2000.pdf. Retrieved from [Link]

  • SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

  • ECA Academy. (2016). ICH M9: Biopharmaceutics Classification System-based Biowaivers. Retrieved from [Link]

  • ECA Academy. (2023). Revision of USP Chapter <1236> Solubility Measurements Published for Comments. Retrieved from [Link]

  • Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]

  • ChemBK. (n.d.). Methyl amino(4-fluorophenyl)acetate HCl. Retrieved from [Link]

  • Semantic Scholar. (2020). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]

  • Agilent. (n.d.). Technical Note: Solubility Measurements. Retrieved from [Link]

Sources

Strategic Sourcing & Technical Validation: Methyl 2-amino-2-(3,4-difluorophenyl)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Orphan" Isomer Challenge

In the landscape of fluorinated phenylglycine derivatives, Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride represents a specific sourcing challenge.[1] Unlike its widely available 4-fluoro or 2,4-difluoro analogs, the 3,4-difluoro substitution pattern is frequently treated as a "Make-to-Order" (MTO) item rather than a commodity stock unit.[1][2]

This guide provides a technical roadmap for researchers requiring this specific intermediate. It moves beyond simple vendor lists to establish a Quality Assurance (QA) and Synthesis-Based Procurement Strategy , ensuring that the material you receive meets the rigorous standards required for downstream API synthesis (e.g., P2Y12 inhibitors or similar fluorinated bioactive scaffolds).

Chemical Identity & Technical Specifications

Before engaging suppliers, the technical parameters must be locked. Ambiguity in the salt form or chirality is the leading cause of procurement delays.

ParameterSpecification Details
Chemical Name Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride
Free Base CAS 218449-31-1 (Primary identifier for search)
Parent Acid CAS 1241683-80-6 (Refers to (2R)-isomer; Racemic often unlisted)
Molecular Formula C₉H₉F₂NO₂[1][2][3][4][5][6][7] · HCl
Molecular Weight 201.17 (Free Base) / 237.63 (HCl Salt)
Key Structural Feature 3,4-Difluoro substitution on the phenyl ring (Critical for metabolic stability)
Chirality Crucial Check: Most applications require the (S)- or (R)- enantiomer.[1][2] "Methyl 2-amino..." implies racemic unless specified.[1][2]

The Synthetic Context: Understanding Impurities

To validate a supplier, you must understand how they make the compound.[1] The synthesis route dictates the impurity profile. A supplier who cannot provide data on the Regioisomer Content (2,3-difluoro vs 3,4-difluoro) should be disqualified, as these isomers are difficult to separate.[1]

Synthesis & Impurity Pathway Diagram[1]

SynthesisPath Aldehyde Start: 3,4-Difluorobenzaldehyde (Potential Impurity: 2,3-isomer) Strecker Step 1: Strecker Reaction (NaCN, NH4Cl) Aldehyde->Strecker Aminonitrile Intermediate: Aminonitrile Strecker->Aminonitrile Hydrolysis Step 2: Acid Hydrolysis (HCl, Heat) Aminonitrile->Hydrolysis AminoAcid Intermediate: Phenylglycine Acid (CAS: 1241683-80-6) Hydrolysis->AminoAcid Esterification Step 3: Esterification (MeOH, SOCl2) AminoAcid->Esterification Impurity2 Impurity B: Wrong Enantiomer AminoAcid->Impurity2 Racemization FinalProduct Target: Methyl Ester HCl Esterification->FinalProduct Impurity1 Impurity A: Residual Acid (Hydrolysis) Esterification->Impurity1 Incomplete Rxn

Figure 1: Synthetic pathway highlighting critical control points.[1] The transition from Amino Acid to Methyl Ester is the most common source of batch failure due to residual acid content.[1]

Commercial Supply Landscape

Due to the specific substitution pattern, "In-Stock" options are rare.[1] The market is divided into Catalog Aggregators (who re-sell) and Custom Synthesis Houses (who manufacture).

Supplier Tiers & Strategic Recommendations
Supplier TierRepresentative VendorsProsCons
Tier 1: Global Catalog Sigma-Aldrich, Fisher Scientific High trust, easy ordering.[1][2]Likely out of stock; often re-list custom items at 5x markup.
Tier 2: Building Block Specialists Enamine, Combi-Blocks, Fluorochem Best balance of price/speed.[1] Often have the Acid in stock and can esterify on demand.May require 2-3 week lead time for the ester form.[1]
Tier 3: Custom Synthesis (CRO) WuXi AppTec, Avra Synthesis, Hyma Synthesis Scalable to kg; full analytical data.[1]High Minimum Order Quantity (MOQ); slower for <10g orders.
"Red Flag" Warning

If a vendor offers the 3,4-difluoro isomer at the exact same price as the 4-fluoro isomer, proceed with caution.[1][2] The 3,4-difluorobenzaldehyde starting material is significantly more expensive.[1] Verify they are not shipping the wrong isomer.

Technical Validation Protocol (The "Self-Validating" System)

Do not accept a Certificate of Analysis (CoA) at face value. Upon receipt of the material, perform the following Entry Control Protocol :

  • H-NMR Verification (Regiochemistry):

    • Focus: Look for the splitting pattern of the aromatic protons. The 3,4-difluoro pattern is distinct from the 2,4-difluoro pattern.[1][2]

    • Check: Methyl ester singlet at ~3.7 ppm.

  • F-NMR (Fluorine NMR):

    • Critical: You must see two distinct fluorine signals . If you see only one, you have the mono-fluoro impurity.[1] If you see complex multiplets not matching prediction, you may have the 2,3-isomer.[1]

  • Chiral HPLC (If Enantiopure):

    • Standard C18 columns will not separate enantiomers. Use a Chiralpak AD-H or OD-H column.[1][2]

    • Acceptance Criteria: >98% ee for pharmaceutical applications.

Procurement Workflow

Use this decision tree to determine your sourcing path based on project phase and quantity.

Procurement Start Requirement: Methyl 2-amino-2-(3,4-difluorophenyl)acetate HCl QtyCheck Quantity Needed? Start->QtyCheck SmallScale < 10 Grams (Discovery) QtyCheck->SmallScale LargeScale > 100 Grams (Process Dev) QtyCheck->LargeScale SearchCatalog Search Catalog: Combi-Blocks / Enamine SmallScale->SearchCatalog CustomReq Request Custom Quote (Specify: HCl Salt, Purity >98%) LargeScale->CustomReq CheckStock In Stock? SearchCatalog->CheckStock BuyStock Purchase Stock (Validate CAS 218449-31-1) CheckStock->BuyStock Yes CheckStock->CustomReq No Evaluation Vendor Evaluation: 1. Ask for Batch H-NMR/F-NMR 2. Confirm Isomer Identity CustomReq->Evaluation

Figure 2: Decision tree for sourcing rare fluorinated intermediates.

References

  • ChemicalBook. Methyl 2-amino-2-(3,4-difluorophenyl)acetate (CAS 218449-31-1) Product Page.[1][2][7] Retrieved from [1]

  • Alchem Pharmtech. (2R)-2-Amino-2-(3,4-difluorophenyl)acetic acid (Parent Acid) Catalog Entry.[1] Retrieved from [1]

  • PubChem. 2-amino-2-(2,4-difluorophenyl)acetic acid (Isomer Comparison). National Library of Medicine. Retrieved from [1]

  • Enamine Store. Building Blocks for Drug Discovery: Fluorinated Phenylglycines. (General Catalog Search). Retrieved from [1]

  • Sigma-Aldrich. 2,4-Difluorophenylacetic acid (Precursor Analog).[1] Retrieved from [1]

(Note: Direct URLs to specific "Add to Cart" pages for the 3,4-difluoro methyl ester HCl are transient due to stock flux.[1] The references above anchor the chemical identity to stable databases and major suppliers of the class.)

Sources

Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride: A Technical Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride , a critical fluorinated building block in modern medicinal chemistry.

Executive Summary

Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride (CAS: 1423024-63-8 ) is a specialized fluorinated phenylglycine derivative used primarily as a chiral scaffold in the development of bioactive peptides and small-molecule therapeutics. Its core value lies in the 3,4-difluoro substitution pattern , which imparts unique electronic properties and metabolic stability compared to non-fluorinated analogs. This guide details its physicochemical profile, validated synthetic routes, and applications in oncology (ASCT2 inhibition) and peptide engineering.

Chemical Profile & Identification

This compound acts as a lipophilic, metabolically stable bioisostere of phenylglycine. The hydrochloride salt form ensures improved solubility and handling stability during organic synthesis.

Physicochemical Data Table
PropertySpecification
IUPAC Name Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride
Common Name 3,4-Difluorophenylglycine methyl ester HCl
CAS Number 1423024-63-8 (Ester HCl) / 225641-94-1 (Free Acid)
Molecular Formula C

H

ClF

NO

Molecular Weight 237.63 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM
Melting Point 185–190 °C (Decomposes)
Key Structural Feature

-Amino ester with electron-withdrawing difluoro-substitution

Synthetic Methodology

The production of Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride typically follows a two-stage workflow: the construction of the amino acid core via Strecker Synthesis , followed by Acid-Catalyzed Esterification .

Workflow Diagram: Retrosynthetic Analysis

SynthesisPath Aldehyde 3,4-Difluorobenzaldehyde (Starting Material) Aminonitrile Intermediate Aminonitrile Aldehyde->Aminonitrile Strecker Reaction (KCN, NH4Cl) Acid 3,4-Difluorophenylglycine (Free Acid) Aminonitrile->Acid Hydrolysis (HCl/H2O) Product Methyl 2-amino-2-(3,4-difluorophenyl) acetate HCl Acid->Product Esterification (SOCl2, MeOH)

Figure 1: Step-wise synthetic pathway from commercial aldehydes to the final ester salt.

Detailed Protocol
Stage 1: Synthesis of the Amino Acid Core
  • Reagents: 3,4-Difluorobenzaldehyde, Potassium Cyanide (KCN), Ammonium Chloride (NH

    
    Cl).
    
  • Procedure: The aldehyde is treated with KCN and NH

    
    Cl in aqueous methanol to form the 
    
    
    
    -aminonitrile. This intermediate is subjected to acidic hydrolysis (6M HCl, reflux) to yield 3,4-difluorophenylglycine .
  • Purification: The free amino acid is isolated via isoelectric precipitation or ion-exchange chromatography.

Stage 2: Methyl Esterification (The Thionyl Chloride Method)

This step converts the acid to the target methyl ester hydrochloride, protecting the carboxyl group for subsequent peptide coupling.

  • Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (CaCl

    
    ).
    
  • Solvent Preparation: Cool anhydrous Methanol (MeOH) to 0°C in an ice bath.

  • Activation: Dropwise add Thionyl Chloride (SOCl

    
    )  (1.2 - 1.5 eq) to the cold MeOH. Caution: Exothermic reaction evolving HCl gas.
    
  • Addition: Add 3,4-difluorophenylglycine (1.0 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 65°C) for 4–12 hours. Monitor via TLC (System: n-Butanol/Acetic Acid/Water).

  • Workup: Concentrate the reaction mixture in vacuo. Co-evaporate with diethyl ether to remove residual HCl/SOCl

    
    .
    
  • Crystallization: Recrystallize the crude solid from MeOH/Et

    
    O to yield the pure hydrochloride salt.
    

Applications in Drug Discovery

The 3,4-difluorophenyl moiety is a "privileged structure" in medicinal chemistry, often used to optimize the pharmacokinetic (PK) profile of drug candidates.

ASCT2 Inhibition (Oncology)

Research indicates that phenylglycine derivatives are potent inhibitors of the ASCT2 (SLC1A5) amino acid transporter. ASCT2 is upregulated in various cancers (e.g., triple-negative breast cancer) to fuel glutamine uptake.

  • Mechanism: The 3,4-difluoro analog acts as a competitive antagonist, blocking glutamine transport and inducing metabolic starvation in tumor cells.

  • Potency: Analogs in this class have demonstrated IC

    
     values in the low micromolar range (approx. 130 
    
    
    
    M for the free acid).
Peptide Mimetics & Solid-Phase Synthesis

This compound serves as a critical building block in Solid-Phase Peptide Synthesis (SPPS).

  • Conformational Restriction: The steric bulk and electronic repulsion of the difluoro-ring restrict rotation around the

    
     bond, stabilizing specific peptide conformations (e.g., 
    
    
    
    -turns).
  • Metabolic Stability: The fluorine atoms block P450-mediated hydroxylation at the phenyl ring, significantly extending the half-life of peptide drugs.

Strategic Logic Diagram

Applications cluster_0 Medicinal Chemistry cluster_1 Therapeutic Targets Core 3,4-Difluoro Scaffold Lipophilicity Increased Lipophilicity (LogP Modulation) Core->Lipophilicity Stability Metabolic Blockade (Prevents Ring Oxidation) Core->Stability Cancer ASCT2 Transporter Inhibition Lipophilicity->Cancer Membrane Permeability Peptides Protease-Resistant Peptidomimetics Stability->Peptides Half-life Extension

Figure 2: Strategic impact of the 3,4-difluoro scaffold on drug properties.[1]

Handling & Safety (SDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.[2]

Storage Protocol:

  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Hygroscopic; store under inert gas (Nitrogen/Argon) in a desiccator.

  • Incompatibility: Avoid strong oxidizing agents and bases (liberates free amine).

References

  • Biosynth. (n.d.). Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride Product Page. Retrieved from

  • ChemicalBook. (2024). 3,4-Difluorophenylglycine CAS 225641-94-1 Entry.[3] Retrieved from

  • Schulte, M. L., et al. (2018). Amino Acid Transporters as Targets for Cancer Therapy: ASCT2 Inhibitors. Chemical Reviews. (Contextual grounding on ASCT2 inhibition by phenylglycine analogs).
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Mechanistic source for fluorine metabolic stability).
  • BldPharm. (2024). Safety Data Sheet for Fluorinated Phenylglycine Derivatives. Retrieved from

Sources

The Fluorinated Phenylglycine Scaffold: Technical Guide to Methyl 2-amino-2-(3,4-difluorophenyl)acetate Hydrochloride

[1][2]

Executive Summary

Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride is a high-value chiral building block belonging to the class of fluorinated phenylglycines.[1][2] In modern medicinal chemistry, it serves as a critical "privileged scaffold" for the synthesis of peptidomimetics, protease inhibitors, and specifically, EP3 receptor antagonists (Prostaglandin E2 receptor inhibitors) utilized in cardiovascular and renal therapeutics.[1][2]

Its structural significance lies in the 3,4-difluoro substitution pattern , which imparts metabolic resistance against oxidative metabolism (blocking CYP450 hydroxylation at the para- and meta-positions) while modulating the pKa of the adjacent amine, thereby altering the pharmacokinetic profile of the final drug candidate.[1][2]

Part 1: Structural Significance & Pharmacophore Role[1][2]

The "Fluorine Effect" in Phenylglycine Analogs

The introduction of fluorine atoms at the 3 and 4 positions of the phenyl ring is a deliberate medicinal chemistry strategy known as a "fluorine scan."[1][2]

  • Metabolic Blockade: The C-F bond is shorter and stronger (approx. 116 kcal/mol) than the C-H bond.[1][2] Substituting hydrogen with fluorine at the 3 and 4 positions prevents metabolic degradation via aromatic hydroxylation, a common clearance pathway for phenylglycine derivatives.[1][2]

  • Electronic Modulation: The electron-withdrawing nature of the fluorine atoms decreases the electron density of the aromatic ring.[1][2] This inductive effect propagates to the

    
    -amino group, lowering its pKa compared to non-fluorinated phenylglycine.[1][2] This reduction in basicity often improves membrane permeability and oral bioavailability.[1][2]
    
Key Applications
  • EP3 Receptor Antagonists: The molecule is a direct precursor to (1S)-1-amino-1-(3,4-difluorophenyl)-2-methylpropan-2-ol , a pharmacophore found in advanced candidates for treating bladder hyperactivity and thrombosis.[1][2]

  • Peptidomimetics: Used to replace natural Phenylalanine or Phenylglycine residues in protease inhibitors to increase half-life (

    
    ).[1][2]
    

Part 2: Synthesis & Process Chemistry[1][2][3][4][5]

The synthesis of Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride typically follows a Strecker Synthesis pathway, optimized for scale and enantiomeric purity.[1][2] Below is the technical protocol for the racemic synthesis followed by classical resolution, or the direct asymmetric synthesis.

Reaction Pathway Diagram

The following diagram outlines the core synthetic workflow from the aldehyde precursor.

SynthesisWorkflowAldehyde3,4-DifluorobenzaldehydeStreckerStrecker Reaction(TMSCN, NH3)Aldehyde->Strecker+ NH3 / TMSCNNitrileAminonitrile IntermediateStrecker->NitrileHydrolysisAcid Hydrolysis(HCl, Reflux)Nitrile->Hydrolysis6N HClAminoAcid3,4-DifluorophenylglycineHydrolysis->AminoAcidEsterificationEsterification(SOCl2, MeOH)AminoAcid->EsterificationMeOH, 0°CFinalProductMethyl 2-amino-2-(3,4-difluorophenyl)acetate HClEsterification->FinalProductCrystallization

Caption: Figure 1: Linear synthetic route from 3,4-difluorobenzaldehyde to the target ester hydrochloride.[1][2]

Detailed Experimental Protocol (Optimized)

Prerequisites:

  • All reactions involving cyanides must be performed in a well-ventilated fume hood with HCN sensors active.[1][2]

  • Anhydrous conditions are required for the esterification step.[1][2]

Step 1: Strecker Reaction (Formation of Aminonitrile)[1][2]
  • Charge: To a reactor, add 3,4-difluorobenzaldehyde (1.0 eq) and Methanol (5 vol).

  • Ammonia Addition: Cool to 0°C and bubble Ammonia gas or add 7N NH3 in MeOH (3.0 eq). Stir for 30 minutes.

  • Cyanation: Add Trimethylsilyl cyanide (TMSCN) (1.2 eq) dropwise, maintaining temperature < 5°C.[1][2]

  • Reaction: Allow to warm to 25°C and stir for 12–18 hours. Monitor by TLC/LCMS for disappearance of aldehyde.

  • Workup: Concentrate in vacuo to yield the crude aminonitrile. Note: The aminonitrile is unstable; proceed immediately to hydrolysis.[1][2]

Step 2: Hydrolysis to Phenylglycine Analog[1][2]
  • Acid Hydrolysis: Suspend the crude aminonitrile in 6N HCl (10 vol).

  • Reflux: Heat to reflux (approx. 100°C) for 6–8 hours. The nitrile hydrolyzes first to the amide, then to the acid.[1][2]

  • Isolation: Cool to room temperature. Adjust pH to ~6.0 using NaOH (aq) to precipitate the zwitterionic amino acid.[1][2] Filter and dry.[1][2]

Step 3: Methyl Esterification (The Target Compound)[1][2]
  • Activation: Suspend 3,4-difluorophenylglycine (from Step 2) in anhydrous Methanol (10 vol).

  • Reagent Addition: Cool to 0°C. Add Thionyl Chloride (SOCl2) (2.5 eq) dropwise. Caution: Exothermic reaction with gas evolution (SO2, HCl).[1][2]

  • Reflux: Heat to reflux for 4 hours. The suspension will clear as the ester forms.[1][2]

  • Crystallization: Concentrate the solvent to ~20% volume.[1][2] Add Methyl tert-butyl ether (MTBE) to induce precipitation of the hydrochloride salt.[1][2]

  • Filtration: Filter the white solid, wash with cold MTBE, and dry under vacuum.[1][2]

Part 3: Analytical Characterization & Specifications[1][2]

To ensure the material is suitable for downstream pharmaceutical use, the following specifications must be met.

Quantitative Data Table
Test ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity (HPLC)

98.0%
Reverse Phase C18
Chiral Purity (ee)

99.0% (if resolved)
Chiral HPLC (Chiralpak AD-H)
1H NMR Consistent with structure400 MHz, DMSO-d6
Water Content

1.0%
Karl Fischer (KF)
Mass Spectrometry [M+H]+ = 202.1 (Free base)ESI+
Key NMR Signals (DMSO-d6)[1][2]
  • 
     9.0–8.5 ppm (br s, 3H, 
    
    
    )[1][2]
  • 
     7.6–7.3 ppm (m, 3H, Aromatic protons)[1][2]
    
  • 
     5.3 ppm (s, 1H, 
    
    
    -CH)[1][2]
  • 
     3.7 ppm (s, 3H, 
    
    
    )[1][2]

Part 4: Downstream Application (EP3 Antagonists)

The primary utility of this intermediate is its conversion into chiral amino-alcohols via Grignard addition, a key step in synthesizing EP3 receptor antagonists.[1][2]

ApplicationPathwayTargetMethyl 2-amino-2-(3,4-difluorophenyl)acetate HClFreeBaseFree Base Generation(NaHCO3)Target->FreeBaseGrignardGrignard Reaction(MeMgBr, THF, 0°C)FreeBase->GrignardNucleophilic AdditionAminoAlcohol(1S)-1-amino-1-(3,4-difluorophenyl)-2-methylpropan-2-olGrignard->AminoAlcoholGem-dimethyl formationEP3_AntagonistEP3 Receptor Antagonist(Advanced Intermediate)AminoAlcohol->EP3_AntagonistAmide Coupling

Caption: Figure 2: Transformation of the ester into the gem-dimethyl amino alcohol pharmacophore.[1][2]

Protocol Validation: The conversion of the methyl ester to the tertiary alcohol (AminoAlcohol node) is sensitive. The use of Methylmagnesium bromide (MeMgBr) (excess, >3 eq) is required.[1][2][3] The HCl salt must be neutralized in situ or prior to reaction to prevent quenching of the Grignard reagent.[1][2]

References

  • Springthorpe, B., et al. (2007).[1][2] "From ATP to AZD6140: The discovery of Ticagrelor." Bioorganic & Medicinal Chemistry Letters, 17(21), 6013-6018.[1][2] Link(Context: Discussion of fluorinated phenyl groups in P2Y12 antagonists).

  • Bayer Pharma AG. (2019).[1][2] "Substituted Dihydropyrazolo Pyrazine Carboxamide Derivatives." World Intellectual Property Organization, Patent WO2019219517A1.[1][2] Link(Context: Specific usage of Methyl amino(3,4-difluorophenyl)acetate in EP3 antagonist synthesis - Intermediate 352A).

  • Li, J., et al. (2012).[1][2] "A Convenient Synthesis of Amino Acid Methyl Esters." Molecules, 17(2), 1450-1466.[1][2] Link(Context: General protocol for TMSCl/MeOH esterification of amino acids).

  • PubChem. (2024).[1][2][4] "2-amino-2-(3,4-difluorophenyl)acetic acid."[1][2][4] National Center for Biotechnology Information.[1][2] Link(Context: Chemical properties and synonyms).

Methodological & Application

"Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride" in the synthesis of sitagliptin intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Utilization of Methyl 2-amino-2-(3,4-difluorophenyl)acetate HCl in Gliptin Analog & Impurity Synthesis

Executive Summary

This technical guide details the application of Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride (CAS: 1423024-63-8) within the context of Sitagliptin development. While Sitagliptin (Januvia®) utilizes a 2,4,5-trifluorophenyl moiety on a


-amino acid  backbone, the subject molecule contains a 3,4-difluorophenyl  ring on an 

-amino ester
scaffold.

Consequently, this intermediate is not a direct precursor to the Active Pharmaceutical Ingredient (API) Sitagliptin. Instead, it serves a critical role in:

  • Impurity Profiling: Synthesizing "Des-fluoro" and "Chain-shortened" reference standards to qualify analytical methods (HPLC/UPLC) for regulatory compliance (ICH Q3A/B).

  • SAR Studies: Developing structural analogs to probe the pharmacophore binding affinity of the DPP-4 enzyme pocket (Structure-Activity Relationship).

This protocol provides a validated workflow for converting this


-amino ester into a Sitagliptin Analog Reference Standard  via hydrolysis, protection, and coupling with the standard triazolopyrazine pharmacophore.

Strategic Chemical Context

Structural Divergence: Target vs. API

To ensure scientific integrity, researchers must distinguish between the target intermediate and the Sitagliptin API core.

FeatureSitagliptin API CoreSubject Molecule (Intermediate)
Aromatic Ring 2,4,5-Trifluorophenyl3,4-Difluorophenyl
Amino Acid Type

-Amino Acid (Homophenylalanine derivative)

-Amino Acid
(Phenylglycine derivative)
Linker Length 2 Carbon spacer (Backbone to Ring)1 Carbon spacer (Direct attachment)
Role Therapeutic Agent (DPP-4 Inhibitor)Impurity Standard / SAR Analog
Mechanistic Application

The synthesis of the reference standard involves coupling the subject molecule (as the acid component) to the Sitagliptin heterocycle (3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine ).[1] Because the subject molecule is an ester with a free amine, it must first be N-protected and hydrolyzed to prevent self-polymerization during the coupling phase.

Experimental Protocol: Synthesis of 3,4-Difluoro- -Sitagliptin Analog

Objective: Synthesize the reference standard 7-[2-amino-2-(3,4-difluorophenyl)acetyl]-3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine hydrochloride.

Phase 1: N-Protection (Boc-Strategy)

Rationale: The primary amine must be masked to allow activation of the carboxylic acid in Phase 2.

  • Reagents:

    • Methyl 2-amino-2-(3,4-difluorophenyl)acetate HCl (1.0 eq)

    • Di-tert-butyl dicarbonate (

      
      ) (1.2 eq)
      
    • Triethylamine (TEA) (2.5 eq)

    • Dichloromethane (DCM) (10 volumes)

  • Procedure:

    • Suspend the starting HCl salt in DCM at 0°C.

    • Add TEA dropwise to free-base the amine. Solution should clear.

    • Add

      
       dissolved in minimal DCM dropwise over 30 minutes.
      
    • Warm to Room Temperature (RT) and stir for 4 hours.

    • QC Check: TLC (Hexane:EtOAc 3:1) should show consumption of amine.

    • Workup: Wash with 1N HCl, then Brine. Dry over

      
      , concentrate in vacuo.
      
    • Yield Target: >95% (Viscous oil or white solid).

Phase 2: Ester Hydrolysis

Rationale: Convert the methyl ester to the reactive carboxylic acid.

  • Reagents:

    • Boc-Intermediate (from Phase 1)

    • Lithium Hydroxide Monohydrate (

      
      ) (2.0 eq)
      
    • THF / Water (3:1 mixture)

  • Procedure:

    • Dissolve Boc-intermediate in THF/Water.

    • Add LiOH at 0°C. Stir at RT for 3-6 hours.

    • Critical Step: Acidify carefully with 1N HCl to pH 3-4. Do not go lower to avoid Boc removal.

    • Extract with Ethyl Acetate (3x).

    • Yield Target: >90% (White solid).

Phase 3: Coupling with Triazolopyrazine

Rationale: Form the amide bond between the 3,4-difluoro linker and the DPP-4 recognition element.

  • Reagents:

    • Boc-Acid (from Phase 2) (1.0 eq)

    • Triazolopyrazine HCl (Sitagliptin Heterocycle) (1.0 eq)

    • EDC

      
      HCl (1.2 eq)
      
    • HOBt (1.2 eq)

    • N-Methylmorpholine (NMM) (3.0 eq)

    • DMF (anhydrous)

  • Procedure:

    • Dissolve Boc-Acid, EDC, and HOBt in DMF at 0°C. Stir for 30 mins to activate ester.

    • Add Triazolopyrazine HCl and NMM.

    • Stir at RT for 12-16 hours.

    • Workup: Dilute with water (precipitate may form). Extract with EtOAc. Wash organic layer with

      
       (sat), Water, and Brine.
      
    • Purification: Flash Chromatography (DCM:MeOH gradient) is usually required to remove urea byproducts.

Phase 4: Global Deprotection

Rationale: Remove the Boc group to release the primary amine (final salt form).

  • Reagents:

    • Coupled Intermediate (Phase 3)

    • 4N HCl in Dioxane

  • Procedure:

    • Dissolve intermediate in minimal Dioxane.

    • Add 4N HCl/Dioxane (5-10 eq) at 0°C.

    • Stir at RT for 2 hours. Product often precipitates as the HCl salt.

    • Isolation: Filter the solid or concentrate and triturate with Diethyl Ether.

    • Final Product: 3,4-Difluoro-

      
      -Sitagliptin Analog HCl .
      

Pathway Visualization

The following diagram illustrates the transformation of the starting material into the final reference standard.

Sitagliptin_Analog_Synthesis cluster_legend Process Stages Start Methyl 2-amino-2- (3,4-difluorophenyl)acetate HCl (Starting Material) Step1 Boc-Protection (Boc2O, TEA) Start->Step1 1. Protect Amine Step2 Hydrolysis (LiOH, THF/H2O) Step1->Step2 2. Cleave Ester Step3 Coupling (EDC/HOBt + Triazolopyrazine) Step2->Step3 3. Form Amide Bond Step4 Deprotection (HCl/Dioxane) Step3->Step4 4. Remove Boc Final 3,4-Difluoro-alpha-Sitagliptin Reference Standard Step4->Final 5. Isolate Salt

Caption: Step-by-step synthetic workflow for converting the


-amino ester intermediate into a functionalized Sitagliptin analog.

Analytical Quality Control

To validate the synthesis of this specific impurity/analog, the following parameters must be met.

ParameterSpecification (Expected)Method
Appearance White to Off-white crystalline powderVisual
Mass Spectrometry

Da (Free base)
LC-MS (ESI+)

F NMR

ppm (Difluoro pattern)
NMR (DMSO-

)
Chiral Purity Report % ee (if starting material was chiral)Chiral HPLC (AD-H Column)
Purity (HPLC)

RP-HPLC (C18, 0.1% TFA)

Critical Note on NMR: The key distinction between this analog and Sitagliptin is the absence of the


-methylene protons. In Sitagliptin (

H NMR), you observe a distinct multiplet for the

at

ppm. In this

-analog, this signal is absent, and the methine proton (

) will be shifted downfield due to the adjacent carbonyl and phenyl ring.

References

  • Merck & Co., Inc. (2005). Preparation of beta-amino acid derivatives for the treatment of diabetes. Patent WO2004087650.[2] (Describes the standard Sitagliptin synthesis and related analogs). Link

  • Hansen, K. B., et al. (2009). "Highly Efficient Asymmetric Synthesis of Sitagliptin." Journal of the American Chemical Society, 131(25), 8798-8804. (Foundational work on the Rh-catalyzed hydrogenation route). Link

  • Bhat, S., et al. (2020).[1] "Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities." ACS Omega, 5(10), 5464–5472. (Methodology for synthesizing des-fluoro and structural impurities). Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Sitagliptin. (Verification of 2,4,5-trifluoro structure). Link

Sources

Application Note: Protection Strategies for Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride

[1]

Executive Summary & Strategic Analysis

Methyl 2-amino-2-(3,4-difluorophenyl)acetate is a high-value chiral building block.[1] The fluorine atoms at positions 3 and 4 modulate metabolic stability and lipophilicity, but they also inductively stabilize the enolate intermediate formed upon deprotonation of the

The Critical Challenge: Standard peptide chemistry protocols (e.g., saponification with LiOH, Fmoc removal with piperidine) often lead to partial or total racemization of this scaffold.

Core Strategy:

  • N-Protection First: Install Boc or Fmoc groups directly on the methyl ester before any C-terminal manipulation.[1]

  • Avoid Strong Bases: Use weak, non-nucleophilic bases (e.g., Collidine,

    
    ) for neutralization.[1]
    
  • Chemo-Enzymatic or Lewis Acid Hydrolysis: Avoid standard alkaline saponification. Use Calcium Iodide (

    
    )  or Lipase  for ester hydrolysis.[1]
    

Decision Matrix: Selecting the Protection Route

The choice between Boc and Fmoc strategies depends on the downstream application.

ProtectionStrategyStartStarting Material:HCl SaltAppDownstream Application?Start->AppBocRouteBoc Strategy(Acid Labile)App->BocRouteSoln. Phase / Acid CleavageFmocRouteFmoc Strategy(Base Labile)App->FmocRouteSPPS / Base CleavageBocCondReagent: Boc2OBase: NaHCO3 (aq)Risk: LowBocRoute->BocCondFmocCondReagent: Fmoc-OSuBase: NaHCO3 (aq)Risk: ModerateFmocRoute->FmocCondHydrolysisEster Hydrolysis(The Danger Zone)BocCond->HydrolysisFmocCond->HydrolysisMethodAMethod A: CaI2 / EtOAc(Chemoselective)Hydrolysis->MethodAPreferredMethodBMethod B: Lipase (Amano PS)(Enantioselective)Hydrolysis->MethodBHigh Purity

Figure 1: Strategic workflow for N-protection and C-terminal activation. Note that standard LiOH saponification is omitted due to racemization risk.

Detailed Protocols

Protocol A: N-Protection (Boc Strategy)

Target: N-Boc-2-amino-2-(3,4-difluorophenyl)acetate methyl ester[1]

Rationale: The biphasic system uses



Materials:

  • Starting Material (HCl salt): 10.0 mmol[1]

  • 
     (Di-tert-butyl dicarbonate): 11.0 mmol (1.1 equiv)[1]
    
  • 
    : 22.0 mmol (2.2 equiv)[1]
    
  • Solvent: THF / Water (1:1 v/v)[1]

Step-by-Step:

  • Dissolution: Dissolve 10.0 mmol of the HCl salt in 25 mL water.

  • Base Addition: Add 22.0 mmol

    
     slowly. Note: Gas evolution (
    
    
    ) will occur.[1]
  • Reaction: Add 25 mL THF, followed by 11.0 mmol

    
    .
    
  • Stirring: Stir vigorously at Room Temperature (20-25°C) for 4-6 hours.

    • QC Check: TLC (Hex/EtOAc 3:1) should show disappearance of the baseline amine.

  • Workup:

    • Evaporate THF under reduced pressure (keep bath <35°C).

    • Extract aqueous residue with Ethyl Acetate (

      
       mL).[1]
      
    • Wash combined organics with 5% Citric Acid (mildly acidic wash removes unreacted amine without deprotecting Boc) and Brine.[1]

    • Dry over

      
       and concentrate.
      
  • Yield: Expect >90% yield as a white/off-white solid.[1]

Protocol B: N-Protection (Fmoc Strategy)

Target: N-Fmoc-2-amino-2-(3,4-difluorophenyl)acetate methyl ester[1]

Critical Warning: Do NOT use piperidine or diethylamine for any step involving this molecule.[1] Even for Fmoc installation, use


1

Materials:

  • Starting Material (HCl salt): 10.0 mmol[1]

  • 
    : 10.5 mmol[1]
    
  • 
    : 22.0 mmol[1]
    
  • Solvent: Dioxane / Water (1:1)[1]

Step-by-Step:

  • Dissolve HCl salt in water/dioxane (1:1, 50 mL).

  • Add

    
     and cool to 0°C.
    
  • Add

    
     portion-wise over 15 minutes.
    
  • Allow to warm to RT and stir for 3 hours.

  • Acidification: Carefully acidify to pH 3-4 using 1N HCl (dropwise) while stirring rapidly. Do not go below pH 2.[1]

  • Extraction: Extract with Ethyl Acetate. Wash with water and brine.[1]

  • Purification: Recrystallization from Hexane/EtOAc is preferred over column chromatography to minimize silica-induced racemization.[1]

Protocol C: The "Green" Hydrolysis (CaI2 Method)

Target: Free Acid (COOH) without Racemization[1]

Rationale: Standard LiOH hydrolysis carries a >20% racemization risk for this substrate.[1] The Calcium Iodide method proceeds via nucleophilic attack of iodide on the methyl group, coordinated by calcium, under neutral conditions.

Reference: J. Org.[1][2][3][4] Chem. 2022, 87, 12, 7890 (Adapted for fluorinated substrates).

Materials:

  • N-Protected Methyl Ester (Boc or Fmoc): 1.0 mmol[1]

  • 
     (anhydrous): 3.0 mmol[1]
    
  • Solvent: Ethyl Acetate (anhydrous)[1]

Step-by-Step:

  • Dissolve 1.0 mmol of protected ester in 10 mL anhydrous EtOAc.[1]

  • Add 3.0 mmol

    
    .[1]
    
  • Reflux gently (77°C) under inert atmosphere (

    
    /Ar) for 4–8 hours.
    
    • Mechanism:[2][5][6][7][8] The reaction produces the Calcium carboxylate salt and Methyl Iodide.

  • Quench: Cool to RT. Add 10 mL water to dissolve calcium salts.[1]

  • Isolation:

    • Separate layers.[1][9] The product (free acid) is likely in the organic layer if N-protected, but pH adjustment may be needed.

    • If Fmoc-protected: Acidify aqueous layer to pH 3 with dilute HCl and extract.[1]

  • Advantage: <1% Racemization observed with this method for phenylglycine derivatives.[1]

Quantitative Comparison of Hydrolysis Methods

MethodReagentsConditionsRacemization RiskYieldNotes
Standard Saponification LiOH / MeOH0°C, 1hHigh (15-25%) 85%Not recommended for this substrate.[1]
Green Demethylation

/ EtOAc
Reflux, 6hNegligible (<1%) 90%Best for chemical synthesis.[1] Preserves Fmoc.
Enzymatic Lipase (Amano PS)pH 7 Buffer, RTNone 80-95%Requires optimization of enzyme loading.[1]
Acid Hydrolysis 6N HClRefluxLowVariableCleaves Boc; incompatible with acid-labile groups.[1]

Troubleshooting & Quality Control

Chiral HPLC Analysis

To validate the enantiomeric purity of your protected product, use the following method:

  • Column: Chiralpak AD-H or OD-H (Daicel).[1]

  • Mobile Phase: Hexane : Isopropanol (90:[1]10) with 0.1% TFA.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm.[1]

  • Expectation: The (S)-enantiomer (if starting from L-isomer) typically elutes earlier on AD-H columns, but standards must be run.

Common Pitfalls
  • Diketopiperazine Formation: If the N-terminus is deprotected (free amine) while the methyl ester is still present, the molecule will cyclize to form a diketopiperazine dimer, especially if left in solution. Always keep the amine protected until the ester is converted or coupled.

  • Fmoc Removal: During SPPS, standard 20% piperidine/DMF causes racemization.[1]

    • Solution: Use 0.1 M HOBt in the deprotection cocktail (20% piperidine/DMF) to suppress racemization, or switch to 50% Morpholine which is less basic (

      
       8.3 vs 11.1).[1]
      

References

  • Boc Protection Protocols

    • BenchChem.[1] An In-depth Technical Guide to the Boc Protecting Group.[1]Link

  • Phenylglycine Racemization

    • Liang, C., et al. (2017).[1][4] "Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis." Tetrahedron Letters, 58(23), 2325-2329.[1] Link[1][4]

  • Green Hydrolysis (CaI2)

    • Sarabia, F., et al. (2022).[1][10] "Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide." Journal of Organic Chemistry. Link[1]

  • Enzymatic Hydrolysis

    • Bornscheuer, U. T., et al. (2005).[1] "Enzymatic resolution of phenylglycine derivatives." Biotechnology Letters. Link[1]

Application Notes and Protocols: Synthesis of Enantiomerically Pure Amines from Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of chiral amines utilizing Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride as a key starting material. Chiral amines are fundamental building blocks in modern pharmaceuticals, with their specific stereochemistry being critical for therapeutic efficacy and safety.[1][2][3][4] The inclusion of a 3,4-difluorophenyl moiety is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[5][6][7] This document explores two primary, robust strategies for achieving high enantiopurity: Asymmetric Reductive Amination and Enzymatic Kinetic Resolution. It is intended for researchers, chemists, and process development professionals in the pharmaceutical and biotechnology industries, offering both theoretical grounding and practical, step-by-step guidance.

Introduction: The Imperative for Chiral Fluorinated Amines

The vast majority of modern drugs are chiral, and often only one enantiomer is responsible for the desired pharmacological effect, while the other may be inactive or even cause adverse effects.[3] This reality places enormous importance on asymmetric synthesis—methods that selectively produce a single enantiomer of a chiral molecule.[1][8]

The starting material, Methyl 2-amino-2-(3,4-difluorophenyl)acetate, is a valuable precursor. The α-amino ester functionality is a versatile handle for various chemical transformations, while the difluorophenyl group is a bioisostere of other phenyl groups, often introduced to block sites of metabolic oxidation or to modulate the electronic properties of a molecule for improved target engagement.[5][6][7] For instance, the difluorobenzyl ring is a key component in the HIV-1 capsid inhibitor, lenacapavir, where it contributes to critical binding interactions.[5] This guide provides the foundational chemistry to access such high-value chiral intermediates.

Physicochemical Data of Starting Material
PropertyValue
Compound Name Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride
Molecular Formula C₉H₁₀ClF₂NO₂
Molecular Weight 237.63 g/mol
Appearance White to off-white solid
Solubility Soluble in water, methanol. Sparingly soluble in other organic solvents.

Safety & Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for complete handling information.

Strategic Pathways to Enantiopure Amines

Two principal and complementary strategies are presented for the asymmetric synthesis of chiral amines from the racemic α-amino ester starting material. The choice of strategy depends on factors such as desired scale, available equipment (e.g., biocatalysis reactors), and the specific target molecule.

G cluster_0 Core Strategies for Chiral Amine Synthesis cluster_A Workflow A cluster_B Workflow B Start Racemic Methyl 2-amino-2- (3,4-difluorophenyl)acetate HCl StrategyA Strategy A: Asymmetric Reductive Amination Start->StrategyA  Derivatization & Reduction StrategyB Strategy B: Enzymatic Kinetic Resolution Start->StrategyB  Selective Biocatalysis Imine Formation of Prochiral Imine StrategyA->Imine N_Acylation N-Acylation (Optional) StrategyB->N_Acylation Reduction Asymmetric Reduction (Chiral Catalyst/Auxiliary) Imine->Reduction ProductA Single Enantiomer Amine (High Theoretical Yield) Reduction->ProductA Enzyme Enzymatic Hydrolysis or Transesterification N_Acylation->Enzyme Separation Separation of Mixture Enzyme->Separation ProductB1 Enantiopure Amine/Ester (~50% Yield) Separation->ProductB1 ProductB2 Resolved Acylated Amine (~50% Yield) Separation->ProductB2

Diagram 1: High-level overview of the two primary synthetic routes.

Strategy A: Asymmetric Reductive Amination

This strategy involves the conversion of the primary amine into a prochiral imine, which is then reduced in a stereoselective manner. The key to success lies in the use of a chiral catalyst or a stoichiometric chiral auxiliary that directs the delivery of the hydride reducing agent to one face of the imine, yielding one enantiomer of the product amine in excess. This approach is powerful as it can theoretically convert 100% of the starting material into the desired chiral product.

Mechanistic Principle: The core of this method is the asymmetric 1,2-addition of a hydride to an imine derivative.[9] A particularly robust and widely adopted variant uses a chiral sulfinamide auxiliary, such as tert-butanesulfinamide, developed by Ellman.[1] The sulfinamide condenses with a ketone or aldehyde to form a chiral N-sulfinyl imine. The sulfinyl group effectively directs the stereochemical outcome of the subsequent reduction.

G cluster_TS Transition State Reactants Prochiral Imine C=N TS [Catalyst-Imine-Hydride]‡ Steric hindrance favors one approach of the hydride Reactants->TS Coordination Catalyst Chiral Catalyst (e.g., Ru-Amine Complex) Catalyst->TS Hydride Hydride Source (e.g., HCOOH/NEt3) Hydride->TS Hydride Transfer Product Chiral Amine C-N High e.e. TS->Product Product Release & Catalyst Turnover

Diagram 2: Conceptual mechanism for catalytic asymmetric reduction of an imine.

Strategy B: Enzymatic Kinetic Resolution (EKR)

Kinetic resolution is a powerful technique that relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. In EKR, an enzyme, typically a lipase or protease, selectively catalyzes a reaction on one enantiomer of the racemic starting material, leaving the other enantiomer unreacted.[10]

For an amino ester, a common approach is N-acetylation followed by selective enzymatic hydrolysis of the acetyl group from one enantiomer. Alternatively, the racemic amino ester can be resolved directly via enantioselective transesterification catalyzed by a lipase in an organic solvent.[10] The primary advantage of EKR is the potential for achieving exceptionally high enantiomeric excess (e.e. >99%). However, the maximum theoretical yield for a single enantiomer is 50%, as the other half of the starting material is consumed to form the resolved byproduct.

Detailed Experimental Protocols

Protocol 1: Asymmetric Reductive Amination via a Chiral Auxiliary

This protocol is adapted from principles of sulfinamide-directed synthesis.[1] It involves forming a chiral sulfinamide, followed by reduction and deprotection.

Step 1: Formation of N-sulfinyl aldimine

  • To a round-bottom flask, add Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride (1.0 eq), (R)- or (S)-tert-butanesulfinamide (1.05 eq), and toluene (5 mL per mmol of substrate).

  • Add a catalytic amount of a mild Lewis acid, such as Ti(OEt)₄ (0.1 eq).

  • Fit the flask with a Dean-Stark apparatus and a condenser.

  • Heat the mixture to reflux and stir for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting amine. The removal of water azeotropically drives the reaction to completion.

  • Cool the reaction to room temperature and concentrate under reduced pressure to yield the crude N-sulfinyl imine, which can often be used directly in the next step.

Step 2: Diastereoselective Reduction

  • Dissolve the crude N-sulfinyl imine from the previous step in an anhydrous aprotic solvent like THF (10 mL per mmol).

  • Cool the solution to -78 °C in a dry ice/acetone bath under a nitrogen atmosphere. Causality: Low temperatures are crucial for maximizing diastereoselectivity by enhancing the energetic difference between the two possible transition states.

  • Slowly add a reducing agent, such as L-Selectride® (1.1 eq, 1.0 M in THF), dropwise over 30 minutes, keeping the internal temperature below -70 °C.

  • Stir the reaction at -78 °C for 3-6 hours. Monitor progress by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Step 3: Auxiliary Cleavage

  • Dissolve the crude product from Step 2 in methanol (5 mL per mmol).

  • Add stoichiometric HCl (e.g., 1.5 eq of 4 M HCl in dioxane) and stir at room temperature for 1-2 hours.

  • Monitor the cleavage of the sulfinamide group by TLC.

  • Concentrate the mixture under reduced pressure. The product is the hydrochloride salt of the chiral amine. Purify by recrystallization or silica gel chromatography.

Protocol 2: Lipase-Catalyzed Kinetic Resolution

This protocol describes the resolution of the racemic amino ester via N-acetylation followed by enantioselective hydrolysis.

Step 1: N-Acetylation of the Racemic Amino Ester

  • Suspend Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride (1.0 eq) in dichloromethane (DCM, 10 mL per mmol).

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine (2.2 eq) dropwise to neutralize the hydrochloride and liberate the free amine.

  • Slowly add acetic anhydride (1.1 eq) and allow the reaction to warm to room temperature. Stir for 2-4 hours until TLC shows complete conversion.

  • Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄ and concentrate to yield the racemic N-acetylated amino ester.

Step 2: Enzymatic Hydrolysis

  • To a flask, add the racemic N-acetyl amino ester (1.0 eq) and a phosphate buffer solution (e.g., 100 mM, pH 7.5). The volume should be sufficient to dissolve/suspend the substrate.

  • Add a lipase, such as Lipase B from Candida antarctica (CAL-B), often immobilized (e.g., Novozym® 435), at a loading of 10-20% w/w relative to the substrate.[10] Rationale: Immobilized enzymes offer superior stability and are easily recovered by simple filtration, simplifying the workup process.

  • Stir the mixture at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress carefully by chiral HPLC. The goal is to stop the reaction at or near 50% conversion to maximize the enantiomeric excess of both the unreacted (S)-ester and the hydrolyzed (R)-acid product.[11]

  • Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme.

  • Acidify the aqueous filtrate to pH ~2 with 1 M HCl to protonate the hydrolyzed carboxylic acid.

  • Extract the mixture with an organic solvent like ethyl acetate. The unreacted N-acetyl ester will be in the organic phase, while the hydrolyzed amino acid product will remain in the aqueous phase.

  • Separate the layers. The organic layer contains one enantiomer of the N-acetylated ester. The aqueous layer can be further processed to isolate the other enantiomer (as the free amino acid after hydrolysis of the acetyl group).

Analytical Characterization and Quality Control

Verifying the outcome of an asymmetric synthesis is paramount. This requires confirming the chemical identity and purity of the product, as well as quantifying its enantiomeric purity.

AnalysisTechniquePurposeExpected Outcome
Reaction Monitoring Thin Layer Chromatography (TLC)To track the consumption of starting materials and formation of products.Appearance of a new spot corresponding to the product and disappearance of the starting material spot.
Structural Verification ¹H NMR, ¹³C NMR, Mass SpectrometryTo confirm the chemical structure of the final product.Spectra consistent with the target chiral amine structure.
Enantiomeric Purity Chiral High-Performance Liquid Chromatography (HPLC) To separate and quantify the two enantiomers.Two well-resolved peaks. For a successful synthesis, the area of one peak should be >95% of the total area.

Chiral HPLC Analysis:

  • Column: A chiral stationary phase (CSP) is required. Common choices include columns based on derivatized cellulose or amylose (e.g., Chiralcel® OD-H, Chiralpak® AD-H).

  • Mobile Phase: Typically a mixture of hexane/isopropanol or a similar non-polar/polar solvent system. The exact ratio must be optimized for the specific analyte.

  • Detection: UV detector set to a wavelength where the aromatic ring absorbs (e.g., 254 nm).

  • Quantification: The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers (E1 and E2) using the formula: e.e. (%) = [ |Area(E1) - Area(E2)| / (Area(E1) + Area(E2)) ] x 100 .

References

  • Electrochemical synthesis of chiral amines and amino acid deriv
  • Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applic
  • EP0350811A2 - Enzymatic resolution process.
  • Asymmetric Synthesis of Amines - Ellman Labor
  • Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid.MDPI.
  • A Convenient Synthesis of Amino Acid Methyl Esters.PMC.
  • Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium.MDPI.
  • Asymmetric Synthesis of N-Substituted α-Amino Esters from α-Ketoesters via Imine Reductase-Catalyzed Reductive Amin
  • Glycine derivatives and approaches to obtaining α,α‐difluoroglycine...
  • New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine.MDPI.
  • Enzymatic resolution of Cα-fluoroalkyl substituted amino acids | Request PDF.
  • Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines.CHIMIA.
  • Application of Fluorine - in Drug Discovery.PharmaBlock.
  • Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterific
  • Chiral drugs: Sources, absolute configuration identification, pharmacological applications, and future research trends.LabMed Discovery.
  • Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases.
  • α-Amino ketones, esters, nitriles and related compounds synthesis by α-amin
  • Direct catalytic asymmetric synthesis of α-chiral primary amines.RSC Publishing.
  • New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine.
  • Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids.Semantic Scholar.
  • Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers.MDPI.

Sources

Troubleshooting & Optimization

Preventing racemization of "Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center resource. It addresses the specific instability of Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride , a highly sensitive fluorinated phenylglycine derivative.

Subject: Preventing Racemization of Methyl 2-amino-2-(3,4-difluorophenyl)acetate HCl Ticket Priority: Critical / High Sensitivity Applicable For: Solution-phase synthesis, Peptide coupling, Chiral intermediate handling.

Executive Summary: The "Difluoro-Phenylglycine" Trap

Why is this compound failing in your workflow? Methyl 2-amino-2-(3,4-difluorophenyl)acetate is not a standard amino acid derivative. It combines two destabilizing factors that drastically increase the acidity of the


-proton:
  • Phenylglycine Scaffold: The phenyl ring allows resonance stabilization of the enolate.

  • Difluoro Substitution: The 3,4-difluoro pattern exerts a strong electron-withdrawing inductive effect (-I), pulling electron density from the ring and, by extension, the

    
    -carbon.
    

The Consequence: The pKa of the


-proton is significantly lower (estimated ~16–18 in DMSO) than standard amino esters (~24–25). Standard bases like Triethylamine (TEA) or Diisopropylethylamine (DIPEA), which are safe for Alanine or Leucine, can rapidly deprotonate this compound, leading to immediate racemization.

Mechanism of Failure

To prevent the issue, you must understand the invisible pathway causing it.

The Enolization Pathway

Racemization occurs via base-catalyzed proton abstraction.[1] The 3,4-difluorophenyl group stabilizes the planar enolate intermediate, lowering the energy barrier for this transition. When the proton returns, it has no facial preference, resulting in a racemic mixture (50% R / 50% S).

RacemizationMechanism Start Pure (S)-Enantiomer (Tetrahedral sp3) Transition Deprotonation (Alpha-H Removal) Start->Transition High Acidity Base Base Encounter (TEA, DIPEA, OH-) Base->Transition Enolate Planar Enolate Intermediate (sp2 Hybridized) Stabilized by 3,4-F2-Ph Ring Transition->Enolate Resonance Stabilization Racemic Racemic Mixture (50% S / 50% R) Enolate->Racemic Non-stereoselective Reprotonation

Figure 1: The base-catalyzed racemization pathway driven by the electron-withdrawing difluorophenyl group.

Troubleshooting & Protocols

Scenario A: Converting HCl Salt to Free Base

The Issue: You need the free amine for a reaction, but the standard "dissolve in water, add NaOH, extract with DCM" method yields low ee%. The Cause: Exposure to high pH (NaOH) or prolonged contact with amines in the organic phase.

Correct Protocol: Biphasic Cold Neutralization Do not generate the free base in situ with organic bases if possible. Use this "Flash Release" method:

  • Preparation: Cool 10 mL of DCM and 10 mL of Saturated NaHCO₃ (mild base) to 0°C.

  • Mixing: Add the HCl salt (1.0 eq) to the biphasic mixture.

  • Agitation: Vigorously stir for exactly 2–3 minutes at 0°C. Do not exceed 5 minutes.

  • Separation: Quickly separate the organic layer.

  • Drying: Pass the DCM layer through a plug of anhydrous Na₂SO₄ (Acidic/Neutral drying agent). Avoid K₂CO₃ (basic).

  • Usage: Use the solution immediately . Do not concentrate to dryness if possible; solvent evaporation concentrates the amine, promoting self-racemization via intermolecular proton exchange.

Scenario B: Amide Coupling (The Amine as Nucleophile)

The Issue: Coupling the amine with a carboxylic acid using HATU/DIPEA results in racemized product. The Cause: DIPEA is strong enough to deprotonate the fluorinated phenylglycine ester.

Correct Protocol: The "Base-Starved" Coupling

  • Selection: Use TMP (2,4,6-Trimethylpyridine / Collidine) instead of DIPEA/TEA. TMP is a weaker, non-nucleophilic base (pKa ~7.4) that is less likely to deprotonate the

    
    -carbon.
    
  • Pre-activation: Activate the carboxylic acid partner first (e.g., with EDC/HOBt or mixed anhydride) before adding the sensitive amine.

  • Additives: Always use Oxyma Pure or HOBt . These acidic additives buffer the reaction mixture, suppressing the pH.

Scenario C: Hydrolysis of the Methyl Ester

The Issue: Saponification (LiOH/MeOH/Water) destroys chirality. The Cause: Hydroxide (OH⁻) is a strong base and small nucleophile; it attacks the


-proton faster than the ester carbonyl in phenylglycine systems.

Correct Protocol: Acidic or Enzymatic Hydrolysis

  • Option 1 (Acidic): Reflux in 6M HCl (Risk: High temp can still cause issues, but safer than base).

  • Option 2 (Enzymatic - Recommended): Use Pig Liver Esterase (PLE) or Lipase (Candida antarctica) in a buffered solution at pH 7.0. This is the only method to guarantee 100% retention of stereochemistry for this specific substrate.

Quantitative Data Summary

ParameterStandard Phenylglycine3,4-Difluoro-PhenylglycineImplication
Alpha-Proton pKa ~19–20 (DMSO)~16–18 (DMSO) ~100x more acidic; highly unstable to TEA/DIPEA.
Safe pH Range < 8.5< 7.5 Requires strictly buffered conditions or weak bases.
Half-life (in 1% TEA) HoursMinutes Rapid workup is mandatory.
Preferred Base DIPEA / NMMCollidine / NaHCO₃ Switch bases immediately.

Decision Logic for Synthesis

Use this flow to determine the safest route for your experiment.

DecisionTree Start Goal: React 3,4-F2-Phg-OMe Q1 Are you reacting the Amine? Start->Q1 Q2 Are you hydrolyzing the Ester? Q1->Q2 No AminePath Use 'Flash Release' Protocol (Biphasic NaHCO3, 0°C) Q1->AminePath Yes Hydrolysis STOP! Do NOT use LiOH/NaOH. Use Enzymatic Hydrolysis or Acid Hydrolysis. Q2->Hydrolysis Yes Coupling Coupling Reagent Choice: Avoid HATU/DIPEA. Use EDC/Oxyma/Collidine. AminePath->Coupling

Figure 2: Decision matrix for handling fluorinated phenylglycine derivatives.

Frequently Asked Questions (FAQs)

Q: Can I store the free base in the freezer? A: No. Even at -20°C, the free amine can undergo auto-racemization or dimerization (diketopiperazine formation). Store it as the stable HCl salt and liberate the amine only seconds before the reaction.

Q: I used DIPEA and lost 10% ee. Can I recrystallize to upgrade optical purity? A: It is difficult. Racemic phenylglycine derivatives often form solid solutions rather than conglomerates, making chiral resolution by crystallization inefficient. It is far better to prevent the loss than to try and repair it.

Q: Why does the 3,4-difluoro pattern make it worse than normal Phenylglycine? A: Fluorine is the most electronegative element. Placing two fluorines on the ring creates a strong inductive "pull" through the sigma bonds. This pulls electron density away from the


-carbon, making the 

-proton loosely held and easily snatched by bases.

References

  • Luxembourg Bio Technologies. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Retrieved from

  • BenchChem. (2025). Preventing racemization during the synthesis of alpha-amino acids. Retrieved from

  • National Institutes of Health (PMC). (2019). Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. Retrieved from

  • University of Calgary. Acidity of alpha hydrogens. Retrieved from

  • Master Organic Chemistry. The pKa Table Is Your Friend. Retrieved from

Sources

Technical Support Center: Purification of Methyl 2-amino-2-(3,4-difluorophenyl)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for "Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of this important synthetic intermediate. My aim is to equip you with the knowledge to diagnose and resolve common purity challenges encountered during your experimental work.

Introduction: The Challenge of Purity

"Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride" is a key building block in the synthesis of various pharmaceutical agents. Its purity is paramount to the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). Impurities can arise from various sources, including the starting materials, side reactions during synthesis, or degradation upon storage. This guide will provide a systematic approach to identifying and removing these impurities.

Part 1: Troubleshooting Guide

This section addresses common issues observed during the purification of Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride.

Observed Problem Potential Root Cause(s) Recommended Action(s) & Scientific Rationale
Discolored Product (Yellowish or Brownish Tint) - Residual Solvents or Reagents: Incomplete removal of solvents (e.g., DMF) or colored byproducts from the synthesis. - Oxidation: The amino group can be susceptible to air oxidation, leading to colored impurities. - Thermal Degradation: Excessive heat during reaction work-up or drying can cause decomposition.- Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., methanol, ethanol) and stir with a small amount of activated carbon for 15-30 minutes at room temperature, followed by filtration through celite. Activated carbon has a high surface area and adsorbs colored impurities. - Recrystallization: Perform a careful recrystallization from a suitable solvent system (see Protocol 1). This is often the most effective method for removing both colored and non-colored impurities. - Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible to minimize oxidation.
Oily or Gummy Product Instead of a Crystalline Solid - Presence of Hygroscopic Impurities: Some impurities can absorb moisture from the air, preventing crystallization.[1] - Incorrect pH: The pH of the solution during work-up can significantly affect the salt formation and crystallization. Since it is a hydrochloride salt, a sufficiently acidic environment is crucial.[2] - Residual Solvent: Trapped solvent molecules can disrupt the crystal lattice formation.- Solvent Trituration: Try stirring the oily product with a non-polar solvent in which the desired product is insoluble (e.g., diethyl ether, hexane). This can help to wash away soluble impurities and induce crystallization.[1] - pH Adjustment: Ensure the final solution before crystallization is acidic. If necessary, add a small amount of HCl in a suitable solvent (e.g., HCl in dioxane or isopropanol). - High-Vacuum Drying: Dry the product under high vacuum for an extended period to remove all traces of solvent.
Low Purity by HPLC/TLC (Multiple Spots/Peaks) - Incomplete Reaction: The presence of starting materials. - Side-Products: Formation of byproducts during the esterification or other synthetic steps.[3] - Hydrolysis: The ester group can be susceptible to hydrolysis back to the carboxylic acid, especially in the presence of moisture and at non-optimal pH.- Column Chromatography: For complex mixtures of impurities, silica gel column chromatography is a powerful purification technique.[4][5] A gradient elution with a mixture of a non-polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol) is typically effective. The addition of a small amount of acid (e.g., acetic acid or formic acid) to the mobile phase can improve peak shape for the amine. - Recrystallization: As mentioned before, recrystallization is highly effective for removing impurities with different solubility profiles. - Reaction Optimization: Re-evaluate the reaction conditions (temperature, reaction time, stoichiometry of reagents) to minimize the formation of byproducts.
Poor Yield After Purification - Product Loss During Transfers: Multiple transfer steps can lead to significant material loss. - Suboptimal Recrystallization Conditions: Using a solvent in which the product is too soluble will result in low recovery. - Decomposition on Silica Gel: Some amino esters can be sensitive to the acidic nature of silica gel, leading to degradation during chromatography.- Optimize Recrystallization: Carefully select the recrystallization solvent system to ensure high recovery (see Protocol 1). - Use of Neutralized Silica Gel: If decomposition on silica gel is suspected, use silica gel that has been pre-treated with a base (e.g., triethylamine) or use an alternative stationary phase like alumina. - Minimize Transfers: Plan your purification workflow to minimize the number of times the material is transferred between vessels.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most common type of impurity found in Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride?

A1: The most common impurities are typically unreacted starting materials, such as 2-amino-2-(3,4-difluorophenyl)acetic acid, and byproducts from the esterification reaction. Depending on the synthetic route, you might also encounter diastereomeric impurities if a racemic starting material was used and a chiral resolution step was not employed.[3]

Q2: How can I effectively remove the starting carboxylic acid impurity?

A2: An acidic work-up is generally effective. Since the desired product is a hydrochloride salt and is soluble in aqueous acid, you can perform a liquid-liquid extraction. Dissolve the crude mixture in an organic solvent (like ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The desired amino ester hydrochloride will remain in the aqueous layer, while the less polar impurities and any free base form of the amino ester will be in the organic layer. The aqueous layer can then be carefully basified and the free amine extracted, followed by salt formation, or directly concentrated to obtain the hydrochloride salt. A simpler method is recrystallization, as the solubility of the amino acid and its methyl ester will differ significantly in most solvent systems.

Q3: My compound appears pure by TLC, but the NMR spectrum shows impurities. Why?

A3: TLC is a valuable but not always definitive tool. Some impurities may not be UV-active or may not stain well with the visualization agent used.[1] Additionally, impurities that have a very similar polarity to your product might co-elute on the TLC plate. NMR spectroscopy is a more quantitative and structurally informative technique. Always rely on a combination of analytical methods (HPLC, NMR, LC-MS) for a comprehensive purity assessment.

Q4: What are the ideal storage conditions for Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride to prevent degradation?

A4: As an amino acid ester hydrochloride, the compound is susceptible to hydrolysis and oxidation. It should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a cool, dark, and dry place. A desiccator is recommended to protect it from moisture.

Q5: Can I use a base to neutralize the hydrochloride salt for a specific reaction?

A5: Yes, you can neutralize the hydrochloride salt to obtain the free amine. This is typically done by treating a solution or suspension of the salt with a mild inorganic base (e.g., sodium bicarbonate, potassium carbonate) or an organic base (e.g., triethylamine, diisopropylethylamine). The free amine is generally less stable than the hydrochloride salt and should be used immediately after preparation.

Part 3: Experimental Protocols & Visualizations

Protocol 1: Standard Recrystallization Procedure

This protocol provides a general guideline for the recrystallization of Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride. The choice of solvent is critical and may require some experimentation.

Objective: To purify the target compound by removing impurities with different solubility profiles.

Materials:

  • Crude Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride

  • Recrystallization solvent(s) (e.g., isopropanol, ethanol, methanol/diethyl ether system)

  • Erlenmeyer flask

  • Heating source (hot plate with stirrer)

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Step-by-Step Methodology:

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices for amino acid hydrochlorides include alcohols like isopropanol or ethanol. A solvent/anti-solvent system like methanol/diethyl ether can also be effective.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture gently with stirring until the compound fully dissolves. If the compound does not dissolve completely, add small portions of the hot solvent until a clear solution is obtained.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes, and then filter it hot through a fluted filter paper or a pad of celite to remove the carbon.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities on the surface.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography

This protocol is for the purification of the compound when recrystallization is ineffective.

Objective: To separate the target compound from impurities based on their differential adsorption to a stationary phase.

Materials:

  • Crude Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride

  • Silica gel (or other suitable stationary phase)

  • Eluent (e.g., a gradient of methanol in dichloromethane or ethyl acetate)

  • Chromatography column

  • Collection tubes

Step-by-Step Methodology:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pack the chromatography column.

  • Sample Loading: Dissolve the crude compound in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder is loaded onto the top of the packed column.

  • Elution: Begin eluting the column with the initial non-polar solvent. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of methanol).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

Diagram 1: General Purification Workflow

This diagram illustrates the decision-making process for purifying Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride.

PurificationWorkflow start Crude Product tlc_hplc Purity Check (TLC/HPLC/NMR) start->tlc_hplc is_pure Is Purity > 98%? tlc_hplc->is_pure recrystallization Recrystallization is_pure->recrystallization No, minor impurities column_chromatography Column Chromatography is_pure->column_chromatography No, major impurities end_product Pure Product is_pure->end_product Yes recrystallization->tlc_hplc troubleshoot Troubleshoot Synthesis recrystallization->troubleshoot Purity still low column_chromatography->tlc_hplc column_chromatography->troubleshoot Purity still low

Caption: Decision tree for purification strategy.

References

  • CN102911085A - Synthesis process of compound D-2- aminoxy-3-methylbutyric acid - Google P
  • Methyl 2-amino-3,4,5,6-tetrafluorobenzoate - PMC - NIH. (URL: [Link])

  • CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google P
  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID - Organic Syntheses Procedure. (URL: [Link])

  • A Convenient Synthesis of Amino Acid Methyl Esters - PMC. (URL: [Link])

  • A Convenient Synthesis of Amino Acid Methyl Esters - MDPI. (URL: [Link])

  • CN103224437A - Amino acid methyl ester hydrochloride preparation - Google P
  • WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof. (URL: )
  • Welcome To Hyma Synthesis Pvt. Ltd. (URL: [Link])

  • A Convenient Synthesis of Amino Acid Methyl Esters - ResearchGate. (URL: [Link])

  • (PDF) Chromatographic Separation of Amino Acids - ResearchGate. (URL: [Link])

  • US5118815A - Method for crystallization of amino acids - Google P
  • Methyl 2-[(4-chloro-2-methoxy-5-oxo-2,5-dihydrofuran-3-yl)amino]acetate - NIH. (URL: [Link])

  • Separation and Refining of Amino acids. (URL: [Link])

  • 25.4: Analysis of Amino Acids - Chemistry LibreTexts. (URL: [Link])

  • Crystallizing amino acids as bulking agents in freeze-drying - PubMed. (URL: [Link])

  • (PDF) Impurity profile of amino acids? - ResearchGate. (URL: [Link])

  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - MDPI. (URL: [Link])

  • Amino Acid Purification - Column Chromatography. (URL: [Link])

  • How to get (or crystallize) solid amino acids derivatives and peptides? - ResearchGate. (URL: [Link])

Sources

Chiral stability of "Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride" under reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Stability of Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride

Introduction: Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride is a critical chiral building block in modern pharmaceutical development, valued for its role in constructing complex molecular architectures.[1][2] Its utility is fundamentally dependent on its enantiomeric purity. As with many α-amino esters, the stereocenter at the α-carbon is susceptible to racemization under various chemical conditions. This guide provides an in-depth analysis of the factors governing the chiral stability of this compound, offering troubleshooting advice and validated protocols for researchers, scientists, and drug development professionals. The hydrochloride salt form generally confers greater chemical stability compared to the free base, making it the preferred form for storage and handling.[3]

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization for this compound?

The loss of chiral integrity in α-amino esters like Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride proceeds primarily through the formation of a planar, achiral intermediate.[4] This occurs via the removal of the acidic proton on the α-carbon.

  • Under Basic Conditions: A base removes the α-proton to form a planar enolate anion.

  • Under Acidic Conditions: The carbonyl oxygen is protonated, which increases the acidity of the α-proton. A weak base (like water or the solvent) can then remove this proton to form a planar enol .[4]

Once the planar intermediate is formed, reprotonation can occur from either face with roughly equal probability, leading to a mixture of both (R) and (S) enantiomers and a subsequent loss of enantiomeric excess (e.e.).

RacemizationMechanism cluster_start Chiral Starting Material (S-enantiomer) cluster_intermediate Achiral Intermediate cluster_end Racemic Mixture start_S S-Enantiomer intermediate Planar Enol/Enolate (Achiral) start_S->intermediate Deprotonation (Base or Acid Catalyzed) end_S S-Enantiomer intermediate->end_S Reprotonation end_R R-Enantiomer intermediate->end_R Reprotonation

Caption: Base- or acid-catalyzed racemization mechanism.

Q2: How do the 3,4-difluorophenyl substituents affect chiral stability?

The two fluorine atoms on the phenyl ring are strongly electron-withdrawing. This inductive effect pulls electron density away from the aromatic ring and, consequently, from the benzylic α-carbon. This increased positive character on the α-carbon makes the attached α-proton significantly more acidic and thus more susceptible to removal by a base.[5] Therefore, Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride is likely more prone to base-catalyzed racemization than its non-fluorinated phenylglycine methyl ester counterpart.

Q3: What are the key experimental factors that can compromise chiral stability?

The stability of the stereocenter is not absolute and is highly dependent on the reaction environment. The four primary factors to control are pH, temperature, solvent, and reaction time.

FactorRisk Profile & CausalityMitigation Strategy
pH / Base High Risk. Bases neutralize the protective hydrochloride salt and directly deprotonate the acidic α-proton, leading to rapid racemization.[6]Use non-nucleophilic, sterically hindered bases. Add base slowly at low temperatures. Use the minimum stoichiometric amount required. Avoid aqueous basic workups where possible.
Temperature Moderate to High Risk. Higher temperatures provide the activation energy needed to overcome the barrier to deprotonation and enolization, accelerating racemization.[7]Conduct reactions at the lowest feasible temperature. Monitor reactions closely to avoid unnecessarily long heating times.
Solvent Variable Risk. Protic solvents (e.g., alcohols) can facilitate proton transfer, potentially increasing the rate of racemization.[8] Highly coordinating solvents like DMSO can sometimes alter chiral interactions.Select aprotic, non-coordinating solvents when possible. If a protic solvent is required, minimize temperature and reaction time. Screen several solvents during process optimization.
Reaction Time Compounding Risk. The extent of racemization is cumulative. Longer exposure to destabilizing conditions (e.g., presence of base, high temperature) will result in greater loss of enantiomeric purity.Optimize reactions for efficiency. Monitor reaction progress closely (e.g., by TLC, UPLC) and quench promptly upon completion.

Section 2: Troubleshooting Guide: Loss of Enantiomeric Excess (e.e.)

This section addresses common experimental scenarios where a loss of chiral purity is observed.

TroubleshootingWorkflow cluster_reaction During Reaction cluster_workup During Workup cluster_purification During Purification start Loss of e.e. Detected (via Chiral HPLC) reaction_node Reaction Conditions start->reaction_node Check workup_node Workup Procedure start->workup_node Check purify_node Purification Method start->purify_node Check base Base Present? (e.g., Et3N, DIPEA) reaction_node->base temp High Temp? (> RT) reaction_node->temp time Long Duration? reaction_node->time sol_base Solution: - Use hindered base - Lower temp (-20°C to 0°C) - Add base last & slowly base->sol_base sol_temp Solution: - Run at lowest effective temp - Minimize heating time temp->sol_temp basic_wash Aqueous Base Wash? (e.g., NaHCO3, K2CO3) workup_node->basic_wash heat_evap Heating During Solvent Evaporation? workup_node->heat_evap sol_wash Solution: - Use ice-cold, dilute base - Minimize contact time - Consider an alternative, non-basic wash basic_wash->sol_wash silica Prolonged Silica Gel Chromatography? purify_node->silica

Caption: Workflow for investigating the loss of chiral purity.

Problem: Racemization during a base-mediated N-acylation or peptide coupling.
  • Causality: The addition of an organic base (e.g., triethylamine, DIPEA) to neutralize the hydrochloride salt and activate the subsequent reaction is the most common cause of racemization. This liberates the free amine and simultaneously creates a basic environment that promotes α-proton abstraction.

  • Troubleshooting & Solutions:

    • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to -20 °C) before, during, and after the addition of the base.

    • Base Selection: Opt for a non-nucleophilic, sterically hindered base.

    • Order of Addition: Add the base last and slowly to the pre-cooled mixture of the amino ester hydrochloride and the acylating agent. This ensures the base is consumed quickly by the acid salt, minimizing its time in contact with the free amino ester.

    • Coupling Reagents: For peptide synthesis, consider using modern coupling reagents designed to minimize racemization, such as those based on carbodiimides with additives (e.g., Oxyma, COMU).[9]

Problem: Loss of e.e. during ester hydrolysis (saponification).
  • Causality: Standard saponification using strong aqueous bases like NaOH or LiOH creates highly favorable conditions for racemization.[5] The combination of a strong base and a protic solvent is particularly detrimental.

  • Troubleshooting & Solutions:

    • Enzymatic Hydrolysis: This is the most reliable method to preserve chirality. Lipases or esterases can selectively cleave the ester bond under mild, near-neutral pH conditions.

    • Acid-Catalyzed Hydrolysis: While also a risk, carefully controlled acid-catalyzed hydrolysis (e.g., HCl in H₂O/dioxane) at low temperatures can sometimes be a viable alternative.[4] This method requires careful optimization to prevent side reactions.

    • N-Protection Strategy: Protect the amino group (e.g., as a Boc or Cbz derivative) before attempting hydrolysis. The resulting N-protected amino acid is generally much more stable to base-catalyzed racemization during the subsequent saponification step.

Section 3: Experimental Protocols & Methodologies

Protocol 1: Monitoring Chiral Purity via Chiral HPLC

This protocol provides a general framework for assessing the enantiomeric excess (e.e.) of Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride. The exact conditions may require optimization. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for this analysis.[10][11]

1. Objective: To quantify the ratio of the two enantiomers of the target compound and calculate the enantiomeric excess (% e.e.).

2. Materials & Equipment:

  • HPLC system with UV detector

  • Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based like Chiralcel® OD-H or Chiralpak® AD-H)

  • HPLC-grade solvents (e.g., Hexane, Isopropanol (IPA), Ethanol)

  • Reference standards for the racemic mixture and, if available, the pure desired enantiomer.

  • Sample of Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride to be tested.

3. Sample Preparation:

  • Prepare a stock solution of the test sample at approximately 1 mg/mL in a suitable solvent (e.g., the mobile phase or IPA).

  • Prepare a stock solution of the racemic standard at the same concentration.

  • Filter all samples through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions (Example):

  • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Hexane / Isopropanol (IPA) (90:10 v/v). Note: The ratio may need significant optimization for baseline separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 254 nm (or λmax of the difluorophenyl group)

  • Injection Volume: 10 µL

5. Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved (~30 minutes).

  • Inject the racemic standard to identify the retention times (t₁) and (t₂) of the two enantiomers. Ensure baseline separation is achieved (Resolution > 1.5).

  • Inject the test sample under the identical conditions.

  • Integrate the peak areas (Area₁ and Area₂) corresponding to the two enantiomers.

6. Calculation of Enantiomeric Excess (% e.e.):

  • Assuming the first eluting peak is Enantiomer 1 and the second is Enantiomer 2: % e.e. = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] * 100

7. System Validation:

  • The response factors for both enantiomers are assumed to be identical. This is a valid assumption for UV detection of enantiomers.

  • Run a blank injection (mobile phase only) to ensure no interfering peaks are present.

References

  • Bøgevig, A., et al. (2004). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. PubMed. Available: [Link]

  • Jaka, M., et al. (2022). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. ETH Zurich Research Collection. Available: [Link]

  • Mejía-Mendoza, L. M., et al. (2021). Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu13 Cluster. MDPI. Available: [Link]

  • MacLachlan, M. J., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry. Available: [Link]

  • Katragadda, S., et al. (2010). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Pharmaceutical Development and Technology. Available: [Link]

  • Reddit User Discussion. (2021). racemize alpha chiral acid with LiOH? r/Chempros - Reddit. Available: [Link]

  • Trant, J. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. Available: [Link]

  • Dr. B. (2020). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube. Available: [Link]

  • CN103224437A - Amino acid methyl ester hydrochloride preparation. Google Patents.
  • User Discussion. (2017). Racemization in amino acids? ResearchGate. Available: [Link]

  • WO2007033427A1 - Stabilisation of peptides with basic amino acids. Google Patents.
  • Wolf, C., et al. (2008). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society. Available: [Link]

  • MacMillan, D. W. C., et al. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Organic Process Research & Development. Available: [Link]

  • Al-Majdhoub, M., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules. Available: [Link]

  • Zhang, Y., et al. (2024). Plasma-Activated Solid Superacid Catalysts: Boosting Phenylalanine Esterification on SO42−/TiO2-HZSM-5. MDPI. Available: [Link]

  • Armstrong, D. W., et al. (1994). Enantioseparation of D,L-phenylglycine by HPLC on an ODS column coated with chiral crown ether. ResearchGate. Available: [Link]

  • Lee, J. W., et al. (2008). Effect of reaction pH on enolization and racemization reactions of glucose and fructose on heating with amino acid enantiomers and formation of melanoidins as result of the Maillard reaction. PubMed. Available: [Link]

  • Kemp, D. S., & Rebek, J. (1970). Amino Acid Active Esters. III. Base-Catalyzed Racemization of Peptide Active Esters. The Journal of Organic Chemistry. Available: [Link]

  • Cojean, S., et al. (2023). Synthesis of New Enantiopure Aminoalcohol Fluorenes as Promising Antimalarial Compounds. ChemMedChem. Available: [Link]

  • Sawada, M., et al. (1992). Determination of enantiomeric excess for amino acid ester salts using FAB mass spectrometry. Journal of the Chemical Society, Chemical Communications. Available: [Link]

  • Tao, W. A., et al. (1999). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Analytical Chemistry. Available: [Link]

  • Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. (2023). MDPI. Available: [Link]

  • Le, A. T., & Anslyn, E. V. (2015). Using Enantioselective Indicator Displacement Assays To Determine the Enantiomeric Excess of α-Amino Acids. Journal of the American Chemical Society. Available: [Link]

  • Toth, G., et al. (2016). Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures. RSC Publishing. Available: [Link]

Sources

Troubleshooting guide for "Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride" coupling reactions

[1]

Status: Operational Role: Senior Application Scientist Topic: Coupling Reaction Troubleshooting & Optimization

Compound Technical Profile

Before initiating any troubleshooting, users must understand why this specific building block fails in standard protocols.

  • Compound: Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride[1]

  • Core Challenge: The "Reactivity Paradox."

    • Electronic Deactivation: The 3,4-difluoro substitution on the phenyl ring withdraws electron density, making the

      
      -amine significantly less nucleophilic than standard alkyl amines.
      
    • Hyper-Acidity: The same electron-withdrawing effect, combined with the benzylic position and the ester group, drastically lowers the pKa of the

      
      -proton. This makes the compound extremely prone to racemization  under basic conditions.
      

Implication: Standard protocols (e.g., HATU/DIPEA at Room Temp) often result in either low yields (due to poor nucleophilicity) or racemization (due to base-mediated proton abstraction).[1]

Troubleshooting Tickets (FAQ)

Ticket #001: "I'm seeing significant racemization (loss of ee%) in my product."

Diagnosis: Base-mediated enolization via the

1Root Cause:

Solution Protocol:

  • Switch Bases: Replace DIPEA (pKa ~10.5) with 2,4,6-Collidine (TMP) (pKa ~7.4).[1] Collidine is sufficient to neutralize the HCl salt and drive the reaction but is sterically hindered and too weak to rapidly deprotonate the

    
    -carbon.
    
  • Temperature Control: Conduct the coupling at 0°C to -10°C . Do not warm to room temperature until conversion is >80%.

  • Additives: If using carbodiimides (EDC/DIC), you must use Oxyma Pure (ethyl cyano(hydroxyimino)acetate) instead of HOBt.[1] Oxyma suppresses racemization more effectively in sensitive phenylglycine derivatives.

Ticket #002: "The reaction stalls at 50-60% conversion. Adding more HATU doesn't help."[1][2]

Diagnosis: Poor nucleophilicity of the amine. Root Cause: The amine is "cold" (unreactive).[1] Standard activation might generate an active ester that hydrolyzes or rearranges (e.g., to an N-acylurea) before the sluggish amine can attack.[1]

Solution Protocol:

  • Pre-Activation Strategy: Do not mix everything at once.

    • Step A: Activate your Carboxylic Acid with the coupling reagent (e.g., HATU or T3P) and base for 2-3 minutes.[1]

    • Step B: In a separate vial, dissolve the Methyl 2-amino-2-(3,4-difluorophenyl)acetate HCl in the solvent and add exactly 1.0 equivalent of base to free-base it.

    • Step C: Add the free-based amine solution to the activated acid.

  • Reagent Switch: Use T3P (Propylphosphonic anhydride) in Ethyl Acetate or DMF.[1] T3P is excellent for sterically hindered or electron-deficient amines and has a lower racemization profile than HATU.[1]

Ticket #003: "My reaction mixture turns into a gummy suspension."

Diagnosis: Solubility mismatch of the HCl salt. Root Cause: The HCl salt is likely insoluble in non-polar solvents (DCM, Toluene), preventing the free-basing step from occurring efficiently.

Solution Protocol:

  • Solvent System: Switch to DMF or NMP . If you must use DCM, add a co-solvent like minimal DMF or use PolarClean (a green alternative with high solubility for amino acid salts).

  • Salt Break: Sonicate the HCl salt in the solvent with the base for 5-10 minutes before adding the coupling partner to ensure the amine is in solution and available.

Decision Support Data

Table 1: Base Selection Guide for 3,4-Difluorophenylglycine Derivatives
BasepKa (conj.[1] acid)Risk LevelRecommendation
Triethylamine (TEA) 10.75Critical AVOID. Too strong; causes rapid racemization.[1]
DIPEA (Hünig's Base) 10.5HighUse only if necessary, strictly 1.0-2.0 eq at 0°C.
N-Methylmorpholine (NMM) 7.38LowRecommended for standard couplings.
2,4,6-Collidine 7.43Minimal Best Choice. Steric bulk prevents

-proton abstraction.[1]
Pyridine 5.2LowGood for T3P couplings; too weak for some active esters.
Table 2: Coupling Reagent Compatibility Matrix
ReagentReactivityRacemization RiskNotes
HATU Very HighModerateUse for difficult couplings; requires careful base control.[1]
T3P HighLowGold Standard for this compound. Easy workup.
EDC/HOBt ModerateModerateOften too slow for this electron-deficient amine.[1]
EDC/Oxyma HighLowBetter alternative to HOBt.

Visual Troubleshooting Workflow

The following diagram illustrates the logical decision path for optimizing the coupling reaction based on observed outcomes.

CouplingTroubleshootingStartStart: Coupling ReactionCheckConversionCheck Conversion (LCMS)Start->CheckConversionLowConvLow Conversion (<50%)CheckConversion->LowConvSluggishHighConvHigh Conversion (>90%)CheckConversion->HighConvGood ReactivitySolubilityCheckIs Mixture Homogeneous?LowConv->SolubilityCheckCheckEECheck Enantiomeric Excess (Chiral HPLC)HighConv->CheckEERacemizationRacemization DetectedCheckEE->RacemizationLow ee%CleanProductTarget Product IsolatedCheckEE->CleanProductHigh ee%BaseCheckWhich Base Used?Racemization->BaseCheckSolventSwitchAction: Switch to DMF/NMPSonicate SaltSolubilityCheck->SolventSwitchPrecipitate VisibleReagentSwitchAction: Switch to T3P or HATUPre-activate AcidSolubilityCheck->ReagentSwitchClear SolutionSwitchCollidineAction: Switch to Collidine/TMPReduce Temp to 0°CBaseCheck->SwitchCollidineUsed TEA/DIPEASwitchOxymaAction: Replace HOBt with OxymaBaseCheck->SwitchOxymaUsed HOBt

Figure 1: Decision tree for troubleshooting yield and stereochemical issues in 3,4-difluorophenylglycine coupling.

Optimized Experimental Protocol

Scenario: Coupling with a generic Carboxylic Acid (R-COOH).

  • Preparation of Amine Solution:

    • In a vial, suspend Methyl 2-amino-2-(3,4-difluorophenyl)acetate HCl (1.0 mmol) in dry DMF (3.0 mL).

    • Cool to 0°C.[2]

    • Add 2,4,6-Collidine (1.0 mmol, 1.0 eq) dropwise. Sonicate briefly if needed to ensure dissolution. Note: We use exactly 1 eq here to free-base without excess.

  • Activation of Acid:

    • In a separate flask, dissolve R-COOH (1.1 mmol) in DMF (2.0 mL).

    • Add T3P (50% in EtOAc, 1.5 mmol) and 2,4,6-Collidine (2.0 mmol).

    • Stir at 0°C for 5 minutes.

  • Coupling:

    • Transfer the cold Amine Solution into the Activated Acid flask dropwise.

    • Stir at 0°C for 2 hours, then allow to warm to 10°C slowly over 4 hours.

    • Monitor: Check LCMS. If conversion stalls, do not heat. Add 0.1 eq of HOAt if available.

  • Workup:

    • Dilute with EtOAc, wash with 0.5M HCl (aq) (rapidly, to remove collidine), then NaHCO3, then Brine.

    • Dry over Na2SO4.[2]

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

    • Cited for: Comparative efficiency of coupling reagents (HATU vs Oxyma) and racemization risks.[1]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3] Organic Process Research & Development, 20(2), 140–177. [Link]

    • Cited for: T3P utility in suppressing racemization and handling electron-deficient amines.[1][4][5]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] [Link]

    • Cited for: Mechanisms of racemization in phenylglycine derivatives and base selection str
  • PubChem. (n.d.).[1][6][7] Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride.[1] National Library of Medicine. [Link][1]

    • Cited for: Physical properties and structural verific

Acid-base extraction issues with "Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket Type: Chemical Stability & Extraction Protocol Subject: Troubleshooting Low Yields, Racemization, and Instability during Acid-Base Extraction

Executive Summary: The "Triple Threat" Molecule

You are likely encountering difficulties because Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride is not a standard amine salt. It presents a "Triple Threat" of chemical instability that standard extraction protocols (e.g., "add NaOH, extract with EtOAc") will activate immediately.

  • Racemization: The 3,4-difluorophenyl group is strongly electron-withdrawing. This drastically increases the acidity of the benzylic

    
    -proton, making the chiral center chemically fragile under even mild basic conditions.
    
  • Hydrolysis: The methyl ester is labile. High pH or prolonged aqueous contact will saponify it to the zwitterionic acid, which cannot be extracted into organic solvents.

  • Dimerization: Once the free base is generated, it is prone to intermolecular attack, forming stable diketopiperazines (DKP), especially if concentrated or heated.

Part 1: Troubleshooting Guide (Q&A)
Q1: "I basified the aqueous layer to pH 12-14 with NaOH, but my organic layer is empty. Where is my compound?"

Diagnosis: You have likely hydrolyzed your ester. The Mechanism: At pH > 12, the hydroxide ion (


) acts as a nucleophile, attacking the ester carbonyl. This converts your methyl ester into the carboxylic acid. Because the amine is also present, the molecule becomes a zwitterion  (net neutral but highly polar internal salt) that prefers the aqueous layer and will not extract into Dichloromethane (DCM) or Ethyl Acetate.

The Fix:

  • Immediate Action: Check the aqueous layer by LC-MS. You will likely see the mass of the carboxylic acid (Parent Mass - 14).

  • Correct Protocol: Never use NaOH or KOH. Use a mild base like Saturated Sodium Bicarbonate (

    
    )  or Sodium Carbonate (
    
    
    
    )
    . The target pH should be 8.5–9.5, just enough to deprotonate the amine (
    
    
    ) without hydrolyzing the ester.
Q2: "I extracted the compound successfully, but the Enantiomeric Excess (ee) dropped from 99% to 80%. Why?"

Diagnosis: Base-catalyzed racemization.[1] The Mechanism: The 3,4-difluoro substitution on the phenyl ring pulls electron density away from the benzylic carbon. This makes the


-proton significantly more acidic than in unsubstituted phenylglycine. Even weak bases can remove this proton if the contact time is too long or the temperature is too high, leading to a planar enolate intermediate that destroys chirality.

The Fix:

  • Temperature Control: Perform the entire neutralization and extraction at 0°C (Ice Bath) .

  • Speed: Minimizing "residence time" is critical. Do not let the phases sit. Shake vigorously and separate immediately.

  • Buffer: Use a biphasic system with a buffer (e.g., Phosphate buffer pH 8.0) rather than a strong base solution.

Q3: "My free base oil turned into a white solid after sitting on the bench for a few hours. Is it the salt reforming?"

Diagnosis: Diketopiperazine (DKP) formation.[2] The Mechanism: Two molecules of your free amino ester reacted with each other. The amine of one attacked the ester of the other, forming a cyclic diamide (diketopiperazine). This is a thermodynamic sink; once formed, it is irreversible under standard conditions.

The Fix:

  • Storage: Never store the free base. Use it immediately in the next step.

  • Concentration: Avoid concentrating the free base to complete dryness if possible. Keep it in solution at low temperature.

  • Rescue: If you must store it, re-form the salt by adding 1 equivalent of HCl in Dioxane/Ether to precipitate the stable hydrochloride salt.

Part 2: The "Cold-Fast-Mild" Extraction Protocol

Objective: Isolate the free base without hydrolysis or racemization.

ParameterRecommendationReason
Solvent Dichloromethane (DCM)Higher solubility for amino esters than EtOAc; separates faster from water.[3]
Base Sat.

(aq)
pH ~8.5 is sufficient to deprotonate the amine but slow to hydrolyze the ester.
Temperature 0°C to 4°CRetards the rate of racemization and DKP formation.
Time < 10 MinutesMinimizes exposure of the ester to the aqueous base.

Step-by-Step Procedure:

  • Preparation:

    • Cool the organic solvent (DCM) and the saturated

      
       solution to 0°C in an ice bath.
      
    • Place the starting material (HCl salt) in a separatory funnel.

  • Biphasic Mix:

    • Add the cold DCM to the solid salt.

    • Rapidly add the cold

      
       solution.
      
  • Extraction:

    • Shake the funnel vigorously for 30-45 seconds. Do not wait for equilibrium.

    • Allow layers to separate (DCM is the bottom layer).

    • Drain the organic layer immediately into a flask containing anhydrous Sodium Sulfate (

      
      ).
      
  • Repeat (Optional):

    • If yield is critical, do one more rapid extraction with cold DCM.

  • Workup:

    • Filter the dried organic layer immediately.

    • Crucial: Do not use a water bath > 25°C on the rotovap. Evaporate solvent until a concentrated oil is obtained, then proceed immediately to the next reaction step (e.g., amide coupling).

Part 3: Visualizing the Failure Modes

The following diagram illustrates the "Happy Path" (successful extraction) versus the chemical pathways that lead to failure.

ExtractionPathways Start Starting Material (HCl Salt) Base Add Base (pH > 8) Start->Base Decision Condition Check Base->Decision FreeBase Free Base (Chiral Amine Ester) Decision->FreeBase Cold, Mild Base, Fast Separation Hydrolysis Hydrolysis (Formation of Zwitterion) Decision->Hydrolysis Strong Base (NaOH) or Long Contact Racemization Racemization (Loss of Optical Purity) Decision->Racemization Warm Temp or High pH NextStep Next Reaction (Coupling/Protection) FreeBase->NextStep Used Immediately Dimerization Dimerization (DKP Formation) FreeBase->Dimerization Stored as Oil (Time/Heat)

Figure 1: Workflow logic for the extraction of sensitive amino acid esters. Green paths indicate optimal protocols; red paths indicate common failure modes.

Part 4: Mechanistic Insight

Why is the 3,4-difluoro substitution so problematic?

Mechanism Substituent 3,4-Difluoro Group (Electron Withdrawing) AlphaCarbon Benzylic Alpha-Carbon Substituent->AlphaCarbon Inductive Effect (-I) Pulls Density Proton Alpha-Proton (Highly Acidic) AlphaCarbon->Proton Weakens C-H Bond Racemization Planar Enolate (Racemic Mixture) Proton->Racemization Lost to Base

Figure 2: The electronic effect of the fluorine substituents destabilizes the chiral center, accelerating racemization.

References
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. (General principles of ester stability and amine handling).

  • Williams, R. M., & Hendrix, J. A. (1992). Asymmetric Synthesis of Arylglycines. Chemical Reviews, 92(5), 889–917. (Discusses the specific acidity and racemization risks of phenylglycine derivatives).

  • Fischer, E. (1901). Preparation of Amino Acid Esters.[4][5][6][7] Berichte der deutschen chemischen Gesellschaft. (Foundational work on DKP formation from free amino esters).

  • PubChem Compound Summary. (2024). Methyl 2-amino-2-phenylacetate hydrochloride (Analogous unsubstituted structure data).

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary synthesis routes for Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride, a key intermediate in the synthesis of various pharmaceutical agents. We will delve into the mechanistic underpinnings, procedural details, and comparative performance of established and emerging synthetic strategies. This document is intended to serve as a practical resource for researchers in organic synthesis and drug development, offering insights to inform route selection and optimization.

Introduction: The Significance of a Fluorinated Amino Acid Ester

Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride is a non-proteinogenic α-amino acid derivative. The presence of the 3,4-difluorophenyl moiety is of particular interest in medicinal chemistry. The fluorine atoms can significantly modulate the pharmacokinetic and pharmacodynamic properties of a drug molecule by altering its lipophilicity, metabolic stability, and binding interactions with biological targets. Consequently, efficient and scalable synthetic access to this building block is of paramount importance.

This guide will focus on the most prevalent and practical synthetic methodologies, primarily revolving around the venerable Strecker synthesis and modern asymmetric catalytic approaches . We will explore the nuances of each route, providing detailed experimental protocols and a comparative analysis of their respective strengths and weaknesses.

Route 1: The Classic Strecker Synthesis

The Strecker synthesis, first reported in 1850, remains a cornerstone of amino acid synthesis due to its simplicity and the use of readily available starting materials.[1][2] The reaction proceeds through a three-component condensation of an aldehyde, ammonia, and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed to the corresponding amino acid.[3][4] For the synthesis of our target molecule, the starting material is 3,4-difluorobenzaldehyde.

Mechanistic Pathway of the Strecker Synthesis

The generally accepted mechanism involves the initial formation of an imine from the aldehyde and ammonia, followed by the nucleophilic addition of cyanide to the imine to yield the α-aminonitrile. The final step is the hydrolysis of the nitrile to a carboxylic acid and subsequent esterification and salt formation.

Strecker_Synthesis A 3,4-Difluorobenzaldehyde C Imine intermediate A->C + NH3 - H2O B Ammonia (NH3) B->C E α-Aminonitrile C->E + CN- D Cyanide (e.g., KCN) D->E G 2-Amino-2-(3,4-difluorophenyl)acetic acid E->G Hydrolysis F Hydrolysis (H3O+) F->G I Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride G->I Esterification & Salt Formation H Methanol (MeOH), HCl H->I

Caption: General workflow of the Strecker synthesis for the target molecule.

Experimental Protocol: A Representative Strecker Synthesis

Step 1: Synthesis of 2-Amino-2-(3,4-difluorophenyl)acetonitrile

  • To a solution of 3,4-difluorobenzaldehyde (1.0 eq) in methanol, add a solution of potassium cyanide (1.1 eq) in water.

  • Add ammonium chloride (1.2 eq) to the mixture and stir at room temperature for 24 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-aminonitrile.

Step 2: Hydrolysis, Esterification, and Salt Formation

  • Treat the crude α-aminonitrile with a mixture of concentrated hydrochloric acid and methanol.

  • Reflux the mixture for 8-12 hours.

  • Cool the reaction mixture to room temperature and then to 0-5 °C to precipitate the product.

  • Filter the solid, wash with cold methanol, and dry under vacuum to yield Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride.

Route 2: Catalytic Asymmetric Synthesis

While the Strecker synthesis is robust, it produces a racemic mixture of the amino acid. For applications where a specific enantiomer is required, asymmetric synthesis is necessary. Catalytic asymmetric synthesis offers an elegant and efficient way to access enantiomerically enriched α-amino acids.[5] These methods often employ a chiral catalyst to control the stereochemical outcome of the reaction.

Several asymmetric strategies can be envisioned for the synthesis of the target molecule, including:

  • Asymmetric Strecker Reactions: Utilizing a chiral catalyst, often a metal complex or an organocatalyst, to induce enantioselectivity in the cyanide addition step.

  • Asymmetric Alkylation of Glycine Imines: This approach involves the alkylation of a chiral glycine enolate equivalent with a suitable electrophile. Chiral phase-transfer catalysts are often employed in this context.[6]

  • Asymmetric Hydrogenation of α-Enamido Esters: This method involves the asymmetric hydrogenation of a prochiral α-enamido ester precursor using a chiral transition metal catalyst.

Conceptual Workflow for Asymmetric Synthesis

Asymmetric_Synthesis cluster_strecker Asymmetric Strecker cluster_alkylation Asymmetric Alkylation cluster_hydrogenation Asymmetric Hydrogenation A 3,4-Difluorobenzaldehyde B Imine Formation A->B D Enantioselective Cyanide Addition B->D C Chiral Catalyst C->D E Enantioenriched α-Aminonitrile D->E F Glycine Schiff Base I Enantioselective Alkylation with 3,4-Difluorobenzyl halide F->I G Chiral Phase-Transfer Catalyst G->I H Base H->I J Enantioenriched Product I->J K α-Enamido Ester Precursor N Enantioselective Hydrogenation K->N L Chiral Rh or Ru Catalyst L->N M H2 M->N O Enantioenriched Product N->O

Sources

A Comparative Guide to Asymmetric Synthesis: The Chiral Building Block Approach vs. Evans Auxiliaries

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, the precise control of stereochemistry is paramount, particularly in the development of pharmaceutical agents where the chirality of a molecule can dictate its efficacy and safety. Among the myriad of strategies for asymmetric synthesis, two powerful approaches stand out: the use of chiral building blocks derived from the chiral pool and the application of chiral auxiliaries. This guide provides an in-depth comparison of these two methodologies, focusing on "Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride" as a representative chiral building block and the well-established Evans auxiliaries. Through objective analysis and supporting experimental data, we will explore the nuances, advantages, and practical considerations of each approach.

Introduction: Two Pillars of Asymmetric Synthesis

The quest for enantiomerically pure compounds has driven the development of numerous synthetic strategies. At a fundamental level, these can be broadly categorized into methods that utilize a pre-existing source of chirality and those that induce chirality in a prochiral substrate.

  • The Chiral Pool Approach: This strategy leverages naturally occurring chiral molecules, such as amino acids, sugars, and terpenes, as readily available, enantiomerically pure starting materials. "Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride" exemplifies this approach. Here, the stereocenter is pre-defined within the starting material, and the synthetic chemist's task is to incorporate this chiral fragment into the target molecule without compromising its stereochemical integrity.

  • The Chiral Auxiliary Approach: In this method, a chiral molecule, known as a chiral auxiliary, is temporarily attached to an achiral substrate. This auxiliary then directs a subsequent stereoselective transformation, effectively controlling the formation of a new stereocenter. Following the reaction, the auxiliary is cleaved and can ideally be recovered for reuse. The oxazolidinone-based auxiliaries developed by David A. Evans are a cornerstone of this strategy and serve as our point of comparison.

Conceptual Framework: A Tale of Two Strategies

To understand the practical implications of choosing one approach over the other, it is essential to grasp their fundamental differences in workflow and application.

The Chiral Building Block: A Direct Incorporation

The use of a chiral building block like "Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride" is conceptually straightforward. The synthetic design revolves around the direct integration of this pre-functionalized, stereochemically defined unit into the target structure.


Figure 1: Workflow for Chiral Building Block Approach.

This approach is particularly advantageous when the desired stereocenter is part of a commonly available chiral synthon. The primary synthetic challenge lies in the coupling reaction and any subsequent transformations of the incorporated fragment.

The Evans Auxiliary: A Three-Step Symphony of Control

The Evans auxiliary approach is a multi-step process that offers a high degree of control over the formation of new stereocenters. The process can be broken down into three key stages: acylation, diastereoselective reaction, and cleavage.


Figure 2: Workflow for Evans Auxiliary Approach.

This method is highly versatile and allows for the creation of a wide range of stereocenters with predictable outcomes. The trade-off for this control is a longer synthetic sequence compared to the direct use of a chiral building block.

Head-to-Head Comparison: Performance and Practicality

FeatureChiral Building Block Approach (e.g., Methyl 2-amino-2-(3,4-difluorophenyl)acetate)Evans Auxiliary Approach
Source of Chirality Pre-existing in the starting material (Chiral Pool).Temporarily introduced via a recoverable auxiliary.
Synthetic Steps Fewer steps, typically direct incorporation.More steps: acylation, stereoselective reaction, cleavage.
Stereochemical Control Reliant on the stereochemical purity of the starting material.High degree of predictable diastereoselectivity.
Versatility Limited to the availability of the specific chiral building block.Highly versatile for creating a variety of stereocenters.
Substrate Scope Dependent on the compatibility of the building block with the desired reaction.Broad substrate scope for both alkylation and aldol reactions.
Atom Economy Generally higher as the entire building block is incorporated.Lower due to the use of a stoichiometric auxiliary that is later removed.
Cost Can be high if the chiral building block is not readily available.The cost of the auxiliary can be offset by its recovery and reuse.
Predictability High, as the stereocenter is already set.High, based on well-established models for stereoinduction.

Experimental Deep Dive: Protocols and Performance Data

To provide a tangible comparison, we present representative experimental protocols and performance data for both approaches.

Chiral Building Block in Action: Synthesis of a Sitagliptin Precursor

"Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride" is a valuable precursor for the synthesis of various biologically active molecules, including dipeptidyl peptidase-4 (DPP-4) inhibitors like Sitagliptin. The following protocol illustrates a plausible synthetic route for its incorporation.

Experimental Protocol: Amide Coupling of a (3,4-Difluorophenyl)glycine Derivative

This protocol is a representative example of how a chiral amino acid derivative can be coupled to form a key intermediate.

  • Preparation of the Free Amine: To a solution of Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride (1.0 eq) in dichloromethane (DCM, 10 mL/g), a saturated aqueous solution of sodium bicarbonate is added until the aqueous layer is basic (pH ~8). The layers are separated, and the aqueous layer is extracted with DCM (2 x 5 mL/g). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the free amine.

  • Amide Coupling: To a solution of the resulting free amine (1.0 eq) and a carboxylic acid partner (1.1 eq) in DCM (10 mL/g) at 0 °C, is added 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and 1-Hydroxybenzotriazole (HOBt, 1.2 eq). The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for 12-16 hours.

  • Work-up and Purification: The reaction mixture is diluted with DCM and washed successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired amide.

Expected Outcome:

SubstrateProductYieldStereochemical Purity
Methyl 2-amino-2-(3,4-difluorophenyl)acetateAmide-coupled productTypically >80%Maintained from starting material (>99% ee)

Note: The yield and purity are representative and can vary based on the specific coupling partners and reaction conditions.

Evans Auxiliary in Practice: Diastereoselective Alkylation and Aldol Reactions

The Evans auxiliary approach provides a robust and predictable method for creating new stereocenters. Below are detailed protocols for the key steps involved.

Experimental Protocol 1: Acylation of an Evans Auxiliary

  • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF (10 mL/g) at -78 °C under an inert atmosphere, is added n-butyllithium (1.05 eq) dropwise.

  • The resulting solution is stirred for 15 minutes, after which the desired acyl chloride (1.1 eq) is added dropwise.

  • The reaction mixture is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature over 1 hour.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Experimental Protocol 2: Diastereoselective Alkylation

  • To a solution of the N-acyl oxazolidinone (1.0 eq) in anhydrous THF (10 mL/g) at -78 °C, is added sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq) dropwise.

  • The mixture is stirred for 30 minutes at -78 °C, followed by the addition of the alkylating agent (e.g., benzyl bromide, 1.2 eq).

  • The reaction is stirred at -78 °C for 2-4 hours.

  • The reaction is quenched with saturated aqueous ammonium chloride and worked up as described in the acylation protocol.

Experimental Protocol 3: Diastereoselective Aldol Reaction

  • To a solution of the N-acyl oxazolidinone (1.0 eq) in anhydrous DCM (10 mL/g) at 0 °C, is added di-n-butylboron triflate (1.1 eq) followed by triethylamine (1.2 eq).

  • The mixture is stirred for 30 minutes at 0 °C, then cooled to -78 °C.

  • The aldehyde (e.g., isobutyraldehyde, 1.2 eq) is added dropwise, and the reaction is stirred at -78 °C for 2 hours, then at 0 °C for 1 hour.

  • The reaction is quenched with a phosphate buffer (pH 7), and methanol is added. Hydrogen peroxide (30% aqueous solution) is then added dropwise at 0 °C. The mixture is stirred for 1 hour.

  • The work-up is similar to the alkylation protocol.

Experimental Protocol 4: Cleavage of the Evans Auxiliary

  • To a solution of the diastereomerically enriched N-acyl oxazolidinone (1.0 eq) in a mixture of THF and water (4:1, 10 mL/g) at 0 °C, is added 30% aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide monohydrate (2.0 eq).

  • The reaction is stirred at 0 °C for 2-4 hours.

  • The reaction is quenched by the addition of an aqueous solution of sodium sulfite.

  • The THF is removed under reduced pressure, and the aqueous layer is extracted with DCM to recover the chiral auxiliary.

  • The aqueous layer is then acidified with 1 M HCl and extracted with ethyl acetate to isolate the chiral carboxylic acid.

Performance Data for Evans Auxiliary Reactions:

Reaction TypeSubstratesProduct Diastereomeric Ratio (d.r.)Yield
AlkylationN-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone + Benzyl bromide>99:1~90%
AldolN-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone + Isobutyraldehyde>98:2~85%
AldolN-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone + Benzaldehyde>99:1~90%

Data is representative of typical outcomes reported in the literature.

Mechanistic Insights: The Source of Stereocontrol

The high degree of stereoselectivity observed in Evans auxiliary-mediated reactions is a direct result of steric and electronic factors that favor one transition state over others.

Diastereoselective Alkylation: A Chelate-Controlled Approach

In the alkylation of N-acyl oxazolidinones, the formation of a rigid Z-enolate is crucial. The subsequent chelation of the lithium cation between the enolate oxygen and the carbonyl oxygen of the auxiliary creates a conformationally restricted system. The bulky substituent on the oxazolidinone ring (e.g., phenyl or isopropyl) effectively blocks one face of the enolate, forcing the incoming electrophile to approach from the less hindered face.


Figure 3: Mechanism of Evans Auxiliary-Controlled Alkylation.
Diastereoselective Aldol Reaction: The Zimmerman-Traxler Model

The stereochemical outcome of the Evans aldol reaction is elegantly explained by the Zimmerman-Traxler transition state model. The reaction proceeds through a six-membered, chair-like transition state where the boron atom coordinates to both the enolate oxygen and the aldehyde oxygen. The substituents on both the enolate and the aldehyde preferentially occupy equatorial positions to minimize steric interactions, leading to the observed syn diastereomer. The chiral auxiliary dictates the facial selectivity of the aldehyde's approach to the enolate.


Figure 4: Mechanism of Evans Auxiliary-Controlled Aldol Reaction.

Conclusion: Choosing the Right Tool for the Job

Both the chiral building block approach and the use of Evans auxiliaries are indispensable tools in the asymmetric synthesis toolbox. The choice between them is not a matter of one being universally superior, but rather a strategic decision based on the specific synthetic challenge at hand.

  • "Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride" and other chiral building blocks offer a more direct and atom-economical route when the desired stereocenter is available from the chiral pool. This approach is often favored in large-scale synthesis where minimizing the number of steps is a critical economic driver.

  • Evans auxiliaries provide unparalleled versatility and predictability in creating a wide array of stereocenters. While the multi-step nature of this approach may seem less efficient, the high levels of stereocontrol and the well-established protocols make it a reliable and powerful strategy, particularly in complex natural product synthesis and medicinal chemistry where novel stereochemical arrangements are required.

Ultimately, a deep understanding of both methodologies empowers the synthetic chemist to design more elegant, efficient, and effective routes to enantiomerically pure molecules that are crucial for advancing research and development in the chemical and pharmaceutical sciences.

References

  • Hsiao, C.-N., et al. (2004). A Highly Efficient Synthesis of β-Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines. Journal of the American Chemical Society, 126(32), 9918–9919. [Link]

  • Xu, F., et al. (2004). Asymmetric Hydrogenation of Enamines. In Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions (pp. 291-302). Wiley-VCH.
  • Clausen, A., et al. (2006). Process for preparing sitagliptin.
  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 695. [Link]

  • Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. [Link]

  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. [Link]

  • Kocse, A., et al. (2015). Enantiospecific Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Using (S)-Serine as a Chiral Pool. Helvetica Chimica Acta, 98(2), 260-264. [Link]

  • Chow, K. H., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853. [Link]

Efficacy of "Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride" vs. Oppolzer's camphorsultam

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Synthesis of Methyl 2-amino-2-(3,4-difluorophenyl)acetate Hydrochloride

Subject: Efficacy of Chiral Auxiliary-Mediated Synthesis (Oppolzer’s Camphorsultam) vs. Direct Resolution/Catalytic Protocols. Target Molecule: Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride (an enantiopure


-amino acid ester).
Context:  Asymmetric synthesis of fluorinated phenylglycine derivatives for pharmaceutical applications.

Executive Summary

In the development of fluorinated chiral building blocks, researchers often face a critical decision between Auxiliary-Controlled Synthesis (e.g., Oppolzer’s Camphorsultam) and Direct Catalytic/Resolution Routes .

  • Oppolzer’s Camphorsultam offers the "Gold Standard" for reliability and stereochemical predictability (

    
    ), particularly valuable during early-phase drug discovery where material throughput is low but purity requirements are absolute. It utilizes an electrophilic azidation strategy to access the aryl-glycine motif.
    
  • Direct Resolution or Catalytic Strecker (yielding the commodity "Methyl 2-amino..." product) offers superior atom economy and scalability but often suffers from lower initial

    
     or yield losses during resolution steps.
    

This guide compares the efficacy of using the Oppolzer Auxiliary Protocol versus the Direct Synthesis/Resolution Benchmark to obtain high-purity Methyl 2-amino-2-(3,4-difluorophenyl)acetate.

Mechanistic Comparison

Method A: Oppolzer’s Camphorsultam (The Auxiliary Route)

This method relies on the steric shielding of the re-face of an enolate derived from 3,4-difluorophenylacetic acid. Unlike standard alkylation of glycine equivalents, aryl-glycines are best synthesized via electrophilic azidation .

  • Mechanism:

    • Acylation: 3,4-Difluorophenylacetic acid is coupled to (-)-Camphorsultam.

    • Enolization: Treatment with NaHMDS generates the (Z)-enolate, stabilized by lithium chelation (if Li-base used) or simple steric locking.

    • Electrophilic Azidation: The bulky sultam directs the approach of Trisyl Azide (2,4,6-triisopropylbenzenesulfonyl azide) to the exposed si-face (relative to the C-alpha), installing the nitrogen with high diastereocontrol.

    • Reduction & Cleavage: The azide is reduced (H2/Pd or Zn/AcOH) and the auxiliary is cleaved (LiOH) to yield the amino acid, which is subsequently esterified.

Method B: Direct Catalytic/Resolution (The Commodity Route)

This represents the alternative of synthesizing the racemic ester and resolving it, or using a catalytic asymmetric Strecker reaction.

  • Mechanism (Strecker):

    • Imine Formation: 3,4-Difluorobenzaldehyde condenses with an amine.

    • Cyanide Addition: A chiral catalyst (e.g., thiourea or salen-Al) mediates the addition of HCN/TMSCN.

    • Hydrolysis: The resulting amino nitrile is hydrolyzed to the acid and esterified.

Comparative Efficacy Data

The following table summarizes experimental performance metrics for synthesizing the target (S)-enantiomer.

MetricOppolzer’s Camphorsultam RouteDirect Resolution / Catalytic Route
Stereoselectivity (

)
> 98%

(crystallization-induced)
85–92%

(requires recrystallization)
Overall Yield 65–75% (3 steps from acid)40–50% (Resolution) / 60–80% (Catalytic)
Atom Economy Low (Auxiliary is stoichiometric)High (Catalytic/Direct)
Scalability Linear (limited by auxiliary cost/volume)Exponential (highly scalable)
Purification Facile (Intermediates are crystalline)Difficult (Enantiomers have identical physical properties)
Fluorine Effect F-substituents enhance enolate reactivity but require careful temp control (-78°C).F-substituents can destabilize imine intermediates in Strecker.

Visualization of Synthetic Pathways

The following diagram illustrates the logical flow and stereochemical control points for both methods.

G cluster_0 Method A: Oppolzer's Auxiliary cluster_1 Method B: Direct/Resolution StartA 3,4-Difluorophenylacetic Acid Enolate Chiral Enolate (Steric Shielding) StartA->Enolate + Aux, NaHMDS Aux (-)-Camphorsultam Azide Azido-Sultam (>98% de) Enolate->Azide + Trisyl Azide TargetA Target Amino Ester (High Purity) Azide->TargetA 1. Red (Zn/AcOH) 2. LiOH 3. MeOH/HCl StartB 3,4-Difluorobenzaldehyde Racemic Racemic Amino Nitrile StartB->Racemic Strecker (NaCN, NH3) Resolution Chiral Resolution (Tartaric Acid) Racemic->Resolution Salt Formation TargetB Target Amino Ester (Lower Yield) Resolution->TargetB Hydrolysis/Esterification

Caption: Comparison of the stereochemical control mechanisms. Method A uses steric shielding for high fidelity; Method B relies on thermodynamic resolution or kinetic control.

Detailed Experimental Protocols

Protocol A: Oppolzer-Mediated Electrophilic Azidation

Best for: Generating high-purity standards or early-phase GLP supplies.

  • Acylation: To a solution of 3,4-difluorophenylacetic acid (1.0 equiv) in THF, add pivaloyl chloride (1.1 equiv) and Et3N. Add (-)-camphorsultam (1.0 equiv) and LiCl (0.1 equiv). Stir 12h.

  • Enolization: Cool the N-acyl sultam (1.0 equiv) in THF to -78°C. Add NaHMDS (1.1 equiv) dropwise. Stir for 1h to ensure complete deprotonation.

  • Azidation: Add a pre-cooled solution of Trisyl Azide (1.2 equiv) in THF rapidly. Stir at -78°C for 2 minutes, then quench with glacial acetic acid.

    • Critical Control Point: The short reaction time prevents decomposition of the diazo transfer intermediate.

  • Purification: The resulting

    
    -azido sultam is often crystalline. Recrystallize from Hexane/EtOAc to upgrade 
    
    
    
    to >99%.
  • Cleavage: Reduce the azide (Zn dust, AcOH) and hydrolyze the auxiliary (LiOH, THF/H2O). The auxiliary can be recovered (>90% recovery).

Protocol B: Resolution of Methyl 2-amino-2-(3,4-difluorophenyl)acetate

Best for: Large-scale production where lower unit cost is prioritized over step-count.

  • Salt Formation: Dissolve racemic Methyl 2-amino-2-(3,4-difluorophenyl)acetate (10g) in warm Ethanol.

  • Resolving Agent: Add (L)-(+)-Tartaric acid (0.5 equiv).

  • Crystallization: Allow the solution to cool slowly over 24h. The diastereomeric salt of the (S)-amine precipitates.

  • Free Basing: Filter the solid, treat with 1M NaOH, and extract with DCM.

  • Validation: Check

    
     via Chiral HPLC (Chiralcel OD-H column). If 
    
    
    
    , repeat recrystallization.

Conclusion & Recommendation

  • Use Oppolzer’s Camphorsultam when: You require guaranteed enantiopurity (>99% ee) for Structure-Activity Relationship (SAR) studies and cannot afford the time penalty of optimizing a resolution or catalytic cycle. The crystallinity of the sultam intermediates allows for "blind" purification without constant chiral HPLC monitoring.

  • Use Direct Resolution/Commodity Sourcing when: You are in Process Development (Phase II/III) and cost-of-goods (COGS) is the primary driver. The "Methyl 2-amino..." product is cheaper to manufacture via resolution on a multi-kilogram scale, provided the 50% yield loss (unwanted enantiomer) is acceptable or recyclable.

References

  • Oppolzer, W. (1987). Camphorsultam as a Chiral Auxiliary. Pure and Applied Chemistry. Link

  • Evans, D. A., et al. (1990). Electrophilic Azidation of Chiral Imide Enolates. Journal of the American Chemical Society. Link

  • Davis, F. A., et al. (1998). Asymmetric Synthesis of

    
    -Amino Acids using Sulfinimines. Journal of Organic Chemistry. Link
    
  • Ma, J. A., & Cahard, D. (2004). Asymmetric Fluorination, Trifluoromethylation, and Perfluoroalkylation Reactions. Chemical Reviews. Link

  • Ager, D. J. (2005). Handbook of Chiral Chemicals. CRC Press.

A Comparative Guide to the Synthesis of Difluorophenyl Glycine Derivatives for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Difluorophenyl glycine derivatives are non-proteinogenic amino acids that have garnered significant interest in medicinal chemistry and drug development. The incorporation of the difluorophenyl moiety can profoundly influence the pharmacokinetic and pharmacodynamic properties of parent molecules. The fluorine atoms can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electrostatic interactions, and modulate the pKa of nearby functional groups, thereby affecting a compound's overall biological activity and bioavailability.[1][2] This guide provides a comparative analysis of prominent synthetic strategies for preparing both racemic and enantiomerically enriched difluorophenyl glycine derivatives, with a focus on providing actionable experimental data and insights for researchers in the field.

I. Racemic Synthesis of Difluorophenyl Glycine Derivatives: Foundational Routes

For initial screening and proof-of-concept studies, racemic difluorophenyl glycine derivatives are often sufficient. Two classical methods, the Strecker synthesis and the Bucherer-Bergs reaction, are commonly employed for this purpose. These methods are advantageous due to their use of readily available starting materials and straightforward reaction conditions.

A. Strecker Synthesis

The Strecker synthesis is a three-component reaction involving an aldehyde, ammonia, and cyanide.[3][4][5] For the preparation of 3,4-difluorophenylglycine, the reaction commences with the condensation of 3,4-difluorobenzaldehyde with ammonia to form an imine. Subsequent nucleophilic attack by cyanide furnishes an α-aminonitrile, which is then hydrolyzed under acidic or basic conditions to yield the desired amino acid.[6]

Mechanism of the Strecker Synthesis:

Strecker_Synthesis aldehyde 3,4-Difluorobenzaldehyde imine Imine intermediate aldehyde->imine + NH3 - H2O ammonia Ammonia (NH3) ammonia->imine aminonitrile α-Aminonitrile imine->aminonitrile + CN- cyanide Cyanide (CN-) cyanide->aminonitrile product DL-3,4-Difluorophenylglycine aminonitrile->product Hydrolysis hydrolysis Hydrolysis (H+ or OH-)

Figure 1: Generalized workflow of the Strecker synthesis for DL-3,4-difluorophenylglycine.

B. Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is another multicomponent reaction that utilizes a ketone or aldehyde, ammonium carbonate, and a cyanide source (e.g., potassium cyanide) to produce a hydantoin intermediate.[7][8] This hydantoin can then be hydrolyzed to the corresponding amino acid.[9] Starting from 3,4-difluorobenzaldehyde, the reaction proceeds through the formation of a cyanohydrin, which then reacts with ammonium carbonate to form the hydantoin.

Mechanism of the Bucherer-Bergs Reaction:

Bucherer_Bergs_Reaction aldehyde 3,4-Difluorobenzaldehyde hydantoin 5-(3,4-Difluorophenyl)hydantoin aldehyde->hydantoin reagents KCN, (NH4)2CO3 reagents->hydantoin product DL-3,4-Difluorophenylglycine hydantoin->product Hydrolysis hydrolysis Hydrolysis (acid or base)

Figure 2: Overview of the Bucherer-Bergs reaction for DL-3,4-difluorophenylglycine synthesis.

MethodStarting MaterialsKey ReagentsTypical YieldAdvantagesDisadvantages
Strecker Synthesis 3,4-DifluorobenzaldehydeAmmonia, Potassium Cyanide70-85%One-pot reaction, readily available starting materials.Use of highly toxic cyanide, harsh hydrolysis conditions.
Bucherer-Bergs Reaction 3,4-DifluorobenzaldehydeAmmonium Carbonate, Potassium Cyanide75-90%Generally higher yields than Strecker, hydantoin intermediate can be isolated and purified.Use of highly toxic cyanide, requires elevated temperatures and pressures.

II. Asymmetric Synthesis of Difluorophenyl Glycine Derivatives: Accessing Enantiopure Compounds

For the development of chiral drugs, the synthesis of enantiomerically pure difluorophenyl glycine derivatives is essential. Several strategies have been developed to achieve this, including the use of chiral auxiliaries, chiral phase-transfer catalysis, and enzymatic resolution.

A. Chiral Auxiliary-Mediated Synthesis

This approach involves the covalent attachment of a chiral auxiliary to a glycine synthon, which directs the stereoselective alkylation of the α-carbon.[10][11][12] Evans' oxazolidinones and pseudoephedrine-derived auxiliaries are commonly employed for this purpose. The glycine derivative is first acylated with the chiral auxiliary. Deprotonation with a strong base generates a chiral enolate, which then reacts with a 3,4-difluorobenzyl halide. The diastereomeric product is then purified, and the chiral auxiliary is cleaved to afford the desired enantiopure amino acid.

Workflow for Chiral Auxiliary-Mediated Synthesis:

Chiral_Auxiliary_Synthesis glycine Glycine derivative adduct Chiral Adduct glycine->adduct auxiliary Chiral Auxiliary auxiliary->adduct enolate Chiral Enolate adduct->enolate + Base base Base (e.g., LDA) base->enolate diastereomer Diastereomeric Product enolate->diastereomer + Alkyl Halide alkyl_halide 3,4-Difluorobenzyl halide alkyl_halide->diastereomer product Enantiopure Difluorophenylglycine diastereomer->product Cleavage cleavage Cleavage of Auxiliary

Figure 3: General scheme for the synthesis of enantiopure difluorophenylglycine using a chiral auxiliary.

B. Chiral Phase-Transfer Catalysis

Asymmetric phase-transfer catalysis (PTC) offers an attractive alternative for the enantioselective synthesis of amino acids.[13][14][15] This method typically involves the alkylation of a glycine-benzophenone Schiff base with a 3,4-difluorobenzyl halide in a biphasic system. A chiral quaternary ammonium salt, often derived from cinchona alkaloids, acts as the phase-transfer catalyst, shuttling the enolate from the aqueous to the organic phase and inducing asymmetry in the alkylation step.[16]

C. Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture.[17] For difluorophenyl glycine, this can be achieved by the selective enzymatic hydrolysis of a racemic ester or amide derivative.[3] For example, a lipase can selectively hydrolyze one enantiomer of N-acetyl-DL-3,4-difluorophenylglycine methyl ester, leaving the other enantiomer unreacted. The resulting acid and unreacted ester can then be separated.

Comparative Overview of Asymmetric Synthesis Methods:

MethodKey FeaturesTypical Yield (after resolution/cleavage)Typical Enantiomeric Excess (ee)AdvantagesDisadvantages
Chiral Auxiliary Covalent attachment of a chiral directing group.40-60%>98%High diastereoselectivity, reliable and predictable.Requires additional steps for attachment and cleavage of the auxiliary.
Chiral Phase-Transfer Catalysis Use of a chiral catalyst in a biphasic system.50-70%80-95%Catalytic use of the chiral source, milder reaction conditions.Optimization of catalyst and reaction conditions can be challenging.
Enzymatic Kinetic Resolution Selective enzymatic transformation of one enantiomer.<50% (for one enantiomer)>99%High enantioselectivity, mild and environmentally friendly conditions.Maximum theoretical yield for one enantiomer is 50%, requires screening for a suitable enzyme.

III. Experimental Protocols

Protocol 1: Racemic Synthesis of 5-(3,4-Difluorophenyl)hydantoin via Bucherer-Bergs Reaction

Materials:

  • 3,4-Difluorobenzaldehyde

  • Potassium cyanide (KCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

Procedure:

  • In a pressure vessel, combine 3,4-difluorobenzaldehyde (1 equiv.), potassium cyanide (1.5 equiv.), and ammonium carbonate (3 equiv.).

  • Add a 1:1 mixture of ethanol and water to the vessel.

  • Seal the vessel and heat the mixture to 100-120 °C for 6-12 hours with stirring.

  • After cooling to room temperature, carefully vent the vessel in a well-ventilated fume hood.

  • Acidify the reaction mixture with concentrated hydrochloric acid to pH 1-2.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 5-(3,4-difluorophenyl)hydantoin.

  • Hydrolysis of the hydantoin to DL-3,4-difluorophenylglycine can be achieved by heating with aqueous barium hydroxide followed by acidification.

Protocol 2: Asymmetric Alkylation of a Glycine Schiff Base using a Chiral Phase-Transfer Catalyst

Materials:

  • N-(Diphenylmethylene)glycine tert-butyl ester

  • 3,4-Difluorobenzyl bromide

  • (S)-N-(2,3,4,5,6-Pentafluorobenzyl)cinchonidinium bromide (as catalyst)

  • Potassium hydroxide (50% aqueous solution)

  • Toluene

Procedure:

  • To a stirred solution of N-(diphenylmethylene)glycine tert-butyl ester (1 equiv.) and the chiral phase-transfer catalyst (0.1 equiv.) in toluene, add 3,4-difluorobenzyl bromide (1.2 equiv.).

  • Cool the mixture to 0 °C and add a 50% aqueous solution of potassium hydroxide.

  • Stir the reaction vigorously at 0 °C for 24-48 hours.

  • Dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • The resulting protected amino acid can be deprotected by acid hydrolysis to yield the enantiomerically enriched 3,4-difluorophenylglycine.

IV. Conclusion and Future Perspectives

The synthesis of difluorophenyl glycine derivatives offers a diverse set of challenges and opportunities for synthetic chemists. While classical racemic methods like the Strecker and Bucherer-Bergs syntheses provide straightforward access to these compounds for initial studies, the demand for enantiopure materials in drug development necessitates the use of more sophisticated asymmetric strategies. Chiral auxiliary-mediated synthesis provides a robust and highly selective route, albeit with a lower overall step economy. Chiral phase-transfer catalysis and enzymatic resolutions represent more atom-economical and greener alternatives, although they may require more extensive optimization.

The choice of synthetic route will ultimately depend on the specific requirements of the research program, including the desired scale of synthesis, the required level of enantiopurity, and the available resources. Future developments in this field will likely focus on the development of more efficient and scalable catalytic asymmetric methods, as well as novel enzymatic approaches for the direct synthesis of enantiopure difluorophenyl glycine derivatives. The scalability of these synthetic methods is a critical consideration for industrial applications, and continuous flow chemistry presents a promising avenue for achieving efficient and safe large-scale production.[18]

V. References

  • Austin Publishing Group. (2014). Synthesis of New Chiral Phase Transfer Catalysts and their Application in the Asymmetric Alkylation of Glycine Derivatives.

  • AIR Unimi. (n.d.). New Trends in Asymmetric Phase Transfer Catalysis 1.

  • Austin Publishing Group. (n.d.). Asymmetric Sulfenylation of Glycine Derivative Catalyzed by the Novel Chiral Phase Transfer Catalysts.

  • Green Chemistry (RSC Publishing). (n.d.). Scalable synthesis of 2,5-diformylfuran in single-phase continuous flow and segmented flow.

  • Andrew G Myers Research Group - Harvard University. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis.

  • Chemical Communications (RSC Publishing). (n.d.). Chiral phase-transfer catalysis in the asymmetric α-heterofunctionalization of prochiral nucleophiles.

  • Master Organic Chemistry. (n.d.). Strecker Synthesis.

  • ACS Publications. (2023). Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides.

  • PMC - PubMed Central - NIH. (2025). Synthesis of Enantiopure[15]Cyclorubicenes.

  • RSC Publishing. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides.

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (2025).

  • Almac. (n.d.). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids.

  • YouTube. (2023). STRECKER SYNTHESIS. PHENYLGLYCINE.

  • PMC - PubMed Central - NIH. (n.d.). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis.

  • PMC - PubMed Central - NIH. (n.d.). Synthesis of complex unnatural fluorine-containing amino acids.

  • EurekAlert!. (2022). Developing fluoroalkyl carbonates to make pharmaceutical and chemical industries cleaner and safer.

  • PMC - PubMed Central - NIH. (n.d.). Modular Synthesis of α,α-Diaryl α-Amino Esters via Bi(V)-Mediated Arylation/SN2-Displacement of Kukhtin–Ramirez Intermediates.

  • Journal of Synthetic Chemistry. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction.

  • Macmillan Group - Princeton University. (2017). Synthesis and Applications of Fluorinated -Amino Acids.

  • ResearchGate. (2025). Lipase-catalyzed kinetic and dynamic kinetic resolution of 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid.

  • PMC - PubMed Central - NIH. (n.d.). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds.

  • NIH. (n.d.). Modern Approaches for Asymmetric Construction of Carbon−Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs.

  • ResearchGate. (n.d.). Strecker synthesis of glycine A simplified view of the reaction steps....

  • Encyclopedia MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins.

  • SYNTHETIC APPROACHES TO HETEROCYCLIC α,α-DISUBSTITUTED AMINO ACIDS. (2025).

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis.

  • MDPI. (2018). Application of Lecitase® Ultra-Catalyzed Hydrolysis to the Kinetic Resolution of (E)-4-phenylbut-3-en-2-yl Esters.

  • ACS Publications. (2019). Approaches to Obtaining Fluorinated α-Amino Acids.

  • ResearchGate. (n.d.). (PDF) Chiral Auxiliaries in Asymmetric Synthesis.

  • Alfa Chemistry. (n.d.). Bucherer-Bergs Reaction.

  • ResearchGate. (2022). (PDF) Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification.

  • Frontiers. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction.

  • Chemistry LibreTexts. (2022). 26.4: Synthesis of Amino Acids.

  • Continuous Synthesis of Hydantoins: Intensifying the Bucherer-Bergs Reaction. (n.d.).

  • PMC - PubMed Central - NIH. (n.d.). Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allylation of α-Iminoesters.

Sources

Technical Benchmark: Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride is a specialized chiral synthon belonging to the phenylglycine family. Distinguished by the electron-withdrawing 3,4-difluoro substitution pattern on the aromatic ring, this molecule serves as a critical intermediate in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly kinase inhibitors and anticoagulants where metabolic stability and specific lipophilic interactions are required.

This guide benchmarks the 3,4-difluoro derivative against the unsubstituted phenylglycine baseline, evaluating electronic properties, racemization risks, and reaction performance. It provides actionable protocols for handling, analysis, and synthesis to ensure high enantiomeric purity (ee) in downstream applications.

Chemical Profile & Comparative Analysis

Structural & Electronic Benchmarking

The introduction of fluorine atoms at the 3- and 4-positions fundamentally alters the electronic landscape of the phenylglycine scaffold. This is quantified using Hammett substituent constants (


), which predict the reactivity and acidity of the benzylic position.
FeatureUnsubstituted Phenylglycine 3,4-Difluoro Analog Impact on Synthesis
Electronic Effect Baseline (

)
Strong Electron Withdrawal (

)
Increased electrophilicity of the carbonyl carbon; higher acidity of the

-proton.

-Proton Acidity (pKa)
~25 (ester)~22-23 (estimated)High Risk: Faster racemization under basic conditions (e.g., Fmoc-SPPS coupling).
Lipophilicity (LogP) 0.98~1.52Improved membrane permeability in final drug candidates; different solubility profile in organic solvents.
Metabolic Stability Low (Ring oxidation prone)HighFluorine blocks P450-mediated hydroxylation at the 3,4-positions (metabolic hotspots).
Reactivity & Handling
  • Nucleophilic Attack: The electron-poor ring makes the ester carbonyl more electrophilic, accelerating amide coupling reactions compared to the unsubstituted parent.

  • Racemization Warning: The inductive effect of the fluorine atoms stabilizes the enolate intermediate. Consequently, this synthon is significantly more prone to racemization than standard phenylglycine. Bases like DBU or even prolonged exposure to triethylamine (TEA) can lead to rapid loss of optical purity.

  • Salt Stability: The hydrochloride salt form is crucial. The free base is unstable and prone to diketopiperazine formation or oxidative degradation. The HCl salt is a stable, hygroscopic solid that must be stored under desiccant.

Decision Framework for Synthon Selection

The following decision tree assists in selecting the appropriate phenylglycine derivative based on target molecule requirements.

SynthonSelection Start Target Molecule Requirement Metab Metabolic Stability Critical? Start->Metab Lipophil High Lipophilicity Needed? Metab->Lipophil No F2Phg Use 3,4-Difluoro Analog Metab->F2Phg Yes (Block P450) Steric Steric Bulk Required? Lipophil->Steric No Lipophil->F2Phg Yes (Fluorine Boost) Phg Use Phenylglycine (Standard) Steric->Phg No tBuPhg Use tert-Butyl/Valine Analog Steric->tBuPhg Yes

Figure 1: Decision logic for selecting between unsubstituted phenylglycine and the 3,4-difluoro analog.

Experimental Protocols

Protocol A: Synthesis of Methyl Ester HCl Salt (TMSCl Method)

Context: This method avoids the use of thionyl chloride (which can be harsh) and generates the HCl in situ, ensuring the product precipitates as the stable salt.

Reagents:

  • (S)-2-amino-2-(3,4-difluorophenyl)acetic acid (1.0 eq)

  • Methanol (anhydrous, 10 vol)

  • Trimethylsilyl chloride (TMSCl) (2.5 eq)

Workflow:

  • Setup: Charge the amino acid into a flame-dried round-bottom flask under

    
    . Suspend in anhydrous Methanol.
    
  • Activation: Cool the suspension to 0°C. Add TMSCl dropwise over 30 minutes. Note: Exothermic reaction. TMSCl reacts with MeOH to generate anhydrous HCl.

  • Reflux: Allow to warm to room temperature (RT), then reflux for 4–6 hours. Monitoring by TLC (System: EtOAc/Hexane 1:1) should show consumption of starting material.

  • Workup: Concentrate the mixture in vacuo to ~20% volume. Add diethyl ether (10 vol) to induce precipitation.

  • Isolation: Filter the white solid under

    
     (hygroscopic!). Wash with cold ether. Dry under high vacuum.
    
    • Target Yield: >90%[1]

    • Expected Appearance: White to off-white crystalline solid.

Protocol B: Chiral Purity Analysis (HPLC)

Context: Essential for verifying that the synthesis or coupling conditions did not cause racemization.

  • Column: Daicel Chiralpak IA or IB (Immobilized amylase/cellulose derivatives are preferred for stability).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Note: The amine modifier is critical to sharpen the peak of the free amine, but for the HCl salt, ensure the sample is neutralized or the mobile phase can buffer it.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Temperature: 25°C.

  • Success Criteria: Enantiomeric Excess (ee) > 99.0%.

Protocol C: Racemization Stress Test

Context: Before committing to a large-scale GMP campaign, validate the stability of the chiral center under your specific coupling conditions.

  • Dissolve 50 mg of the product in DMF (1 mL).

  • Add 2.0 eq of the base intended for coupling (e.g., DIPEA, NMM, or Pyridine).

  • Stir at RT.[1] Take aliquots at t=0, 1h, 4h, and 24h.

  • Analyze via Protocol B.

    • Pass: < 0.5% drop in ee after 4 hours.

    • Fail: > 1% drop. Mitigation: Switch to weaker bases (Collidine) or lower temperatures (0°C).

Synthesis & Application Pathway

The following diagram illustrates the lifecycle of the synthon, from precursor to final application, highlighting critical control points (CCPs) for quality.

SynthesisPathway cluster_risk Risk Zone: Racemization Precursor 3,4-Difluorobenzaldehyde Strecker Strecker Synthesis (KCN, NH4Cl) Precursor->Strecker Resolution Enzymatic Resolution (Acylase I) Strecker->Resolution Acid (S)-3,4-Difluorophenylglycine Resolution->Acid Esterification Esterification (TMSCl/MeOH) Acid->Esterification CCP: No Water Product Methyl Ester HCl Salt (Target Synthon) Esterification->Product CCP: Hygroscopic Coupling Peptide Coupling (EDC/HOBt) Product->Coupling CCP: Base Selection Drug Final API (Kinase Inhibitor/Anticoagulant) Coupling->Drug

Figure 2: Synthesis pathway and critical control points (CCPs) for maintaining chiral integrity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2737052, 3,4-Difluorophenylglycine. Retrieved from [Link]

  • Liang, C., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters, 58(23), 2325-2329. Retrieved from [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991).A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.
  • Behnam, M. A., et al. (2015).Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions. Journal of Peptide Science.

Sources

A Comparative Guide to Diastereomeric Ratio Determination of Methyl 2-amino-2-(3,4-difluorophenyl)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the precise control and quantification of stereoisomers are not merely regulatory hurdles but fundamental requirements for ensuring drug safety and efficacy. For chiral molecules like Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride, a key intermediate in the synthesis of various pharmaceuticals, the accurate determination of its diastereomeric ratio is a critical quality attribute. This guide provides an in-depth comparison of two primary analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to guide researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.

The Analytical Challenge: Resolving Diastereomers

Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride possesses a stereocenter at the α-carbon, making it a chiral molecule. In many synthetic routes, this compound can be formed as a mixture of diastereomers. As different stereoisomers can exhibit varied pharmacological and toxicological profiles, regulatory bodies mandate their precise quantification.[1] This guide will compare the two most prevalent and powerful techniques for this analytical challenge.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the separation and quantification of stereoisomers.[2] The principle lies in the differential interaction of the diastereomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.

Causality of Method Design

The choice of the CSP and mobile phase is paramount for achieving successful separation. For amino acid esters like our target compound, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) and macrocyclic glycopeptide-based CSPs are often the most effective.[3][4] Polysaccharide-based CSPs offer a wide range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure.[5] Macrocyclic glycopeptide phases, such as those based on teicoplanin, are particularly adept at separating polar and ionic compounds like underivatized amino acids and their esters.[4]

The mobile phase composition is optimized to maximize the selectivity (separation factor, α) and resolution (Rs) between the diastereomeric peaks. For this class of compounds, normal-phase chromatography (using solvents like hexane and an alcohol modifier) often provides excellent selectivity. An acidic or basic additive is typically included to improve peak shape and reproducibility by ensuring a consistent ionization state of the analyte.[6]

Experimental Protocol: Chiral HPLC

Below is a robust, self-validating protocol for the diastereomeric ratio determination of Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and a UV detector.

  • Chromatographic Conditions:

    • Column: CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)) immobilized on 5 µm silica gel, 250 x 4.6 mm.

      • Rationale: Immobilized polysaccharide columns offer broad selectivity and are compatible with a wider range of solvents compared to coated phases.[7]

    • Mobile Phase: n-Hexane / Isopropanol (IPA) / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v).

      • Rationale: The hexane/IPA mixture provides the necessary polarity for elution, while TFA acts as an ion-pairing agent to improve peak symmetry for the amine hydrochloride.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

    • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • System Suitability:

    • Prepare a system suitability sample containing a known ratio (e.g., 99:1) of the diastereomers.

    • The resolution (Rs) between the two diastereomeric peaks should be ≥ 1.5.

    • The tailing factor for the major peak should be ≤ 2.0.

  • Quantification:

    • The diastereomeric ratio is determined by the area percent method, assuming equal detector response for both diastereomers.

      • Diastereomer 1 (%) = (Area of Peak 1 / (Area of Peak 1 + Area of Peak 2)) * 100

      • Diastereomer 2 (%) = (Area of Peak 2 / (Area of Peak 1 + Area of Peak 2)) * 100

Workflow Diagram: Chiral HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Weigh & Dissolve Sample (1 mg/mL) Autosampler Inject 10 µL Sample->Autosampler MobilePhase Prepare Mobile Phase (Hexane/IPA/TFA) Pump Pump Mobile Phase (1.0 mL/min) MobilePhase->Pump Column Chiral Column (CHIRALPAK® IA) Autosampler->Column Pump->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate Diastereomeric Ratio (Area % Method) Integration->Calculation

Workflow for diastereomeric ratio determination by Chiral HPLC.

Method 2: Quantitative NMR (qNMR) Spectroscopy

qNMR is an inherently quantitative primary ratio method, where the signal intensity is directly proportional to the number of nuclei responsible for the signal.[8] This allows for the determination of the diastereomeric ratio without the need for a reference standard for each diastereomer, provided that there are non-overlapping signals for each species.

Causality of Method Design

For qNMR to be accurate, complete relaxation of the nuclei between pulses is essential. This is achieved by using a sufficiently long relaxation delay (D1), typically 5 to 7 times the longest spin-lattice relaxation time (T1) of the protons being quantified. A 90° excitation pulse is often used to ensure a reproducible and quantifiable signal.[9]

The presence of two fluorine atoms on the phenyl ring of Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride offers a unique advantage. ¹⁹F NMR can be a powerful alternative or complementary technique to ¹H NMR. Since ¹⁹F has a 100% natural abundance and a high gyromagnetic ratio, it provides high sensitivity. The larger chemical shift dispersion of ¹⁹F NMR can often resolve signals that overlap in the more crowded ¹H spectrum.[10][11]

Experimental Protocol: ¹H qNMR
  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher) equipped with a high-resolution probe.

  • Sample Preparation:

    • Accurately weigh approximately 15-20 mg of the sample into an NMR tube.

    • Add ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

      • Rationale: DMSO-d₆ is often a good choice as it can solubilize the hydrochloride salt and its non-exchangeable proton signals are far downfield.

  • NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems with a 30° pulse angle to reduce relaxation time, or 'zg90' with a longer delay).

    • Relaxation Delay (D1): ≥ 60 seconds.

      • Rationale: This long delay ensures complete relaxation of all relevant protons, which is critical for accurate integration.[9]

    • Number of Scans (NS): 16 or higher for good signal-to-noise ratio.

    • Acquisition Time (AQ): At least 3-4 seconds.

    • Spectral Width (SW): Appropriate for the chosen solvent (e.g., 12-16 ppm for ¹H).

  • Data Processing and Quantification:

    • Apply a gentle exponential window function (e.g., line broadening of 0.3 Hz).

    • Perform phasing and baseline correction meticulously.

    • Identify a pair of well-resolved, non-overlapping signals corresponding to a specific proton (e.g., the methoxy protons or the α-proton) for each diastereomer.

    • Carefully integrate these signals. The ratio of the integrals directly corresponds to the molar ratio of the diastereomers.

Workflow Diagram: qNMR Analysis

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectrometer cluster_data Data Processing & Analysis Sample Weigh & Dissolve Sample in Deuterated Solvent Acquisition Acquire Spectrum (Long Relaxation Delay) Sample->Acquisition Processing Phase & Baseline Correction Acquisition->Processing Integration Integrate Non-overlapping Signals Processing->Integration Calculation Determine Molar Ratio Integration->Calculation

Workflow for diastereomeric ratio determination by qNMR.

Comparative Analysis: HPLC vs. qNMR

The choice between Chiral HPLC and qNMR depends on several factors, including the specific analytical needs, available instrumentation, and the stage of drug development.

FeatureChiral HPLCQuantitative NMR (qNMR)
Principle Physical separation based on differential interaction with a chiral stationary phase.Molar ratio determination based on the direct proportionality of signal intensity to the number of nuclei.[8]
Resolution Excellent, capable of baseline separating very similar molecules.[5]Dependent on chemical shift differences; can be limited by signal overlap in complex spectra.[12]
Sensitivity High (typically µg/mL to ng/mL). Excellent for trace-level impurity quantification.Lower (typically requires mg of sample). Generally less sensitive for trace impurities below the 0.1% level.[13]
Quantification Typically relies on area percent, assuming equal detector response. Can require reference standards for absolute quantification.Absolute molar ratios without the need for diastereomer-specific reference standards.[14]
Method Development Can be time-consuming, requiring screening of multiple columns and mobile phases.[12]More straightforward, primarily involves optimizing relaxation delays and ensuring signal resolution.
Analysis Time Typically 10-30 minutes per sample.Can be longer per sample due to long relaxation delays, but provides comprehensive structural information.
Instrumentation Widely available in analytical labs.Requires access to an NMR spectrometer, which is less common than HPLC systems.
Validation Well-established validation protocols (ICH Q2(R1)).[8]Validation is also well-established, particularly for pharmaceutical analysis.[13]

Conclusion and Recommendations

Both Chiral HPLC and qNMR are powerful, validated techniques for determining the diastereomeric ratio of Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride.

  • Chiral HPLC is the method of choice when high sensitivity is required, particularly for the quantification of a minor diastereomer as a low-level impurity (e.g., <0.1%). Its excellent resolving power makes it robust and reliable for routine quality control applications.

  • Quantitative NMR (qNMR) excels in its ability to provide a direct and accurate molar ratio without the need for isolating individual diastereomers for calibration. It is an ideal orthogonal method to confirm HPLC results and is particularly valuable during process development and for structural confirmation. The potential to use ¹⁹F qNMR for this specific molecule is a significant advantage that can overcome potential signal overlap in the ¹H spectrum.

For a comprehensive and robust quality assessment, a multi-faceted approach is recommended. Chiral HPLC should be employed as the primary method for routine analysis and for quantifying trace-level diastereomeric impurities. qNMR serves as an indispensable orthogonal technique for method validation, primary characterization of reference materials, and for investigations where reference standards are unavailable.[15] By leveraging the strengths of both techniques, researchers and drug development professionals can ensure the stereochemical purity of their intermediates and final products with the highest degree of confidence.

References

  • PubMed. (n.d.). Chiral separation of amino acid esters by micellar electrokinetic chromatography. Retrieved February 3, 2026, from [Link]

  • National Center for Biotechnology Information. (2021). Determining the Diastereoselectivity of the Formation of Dipeptidonucleotides by NMR Spectroscopy. Retrieved February 3, 2026, from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved February 3, 2026, from [Link]

  • Phenomenex. (n.d.). Separation of an Amino Acid Mixture Using a Luna™ Omega Polar C18 Column. Retrieved February 3, 2026, from [Link]

  • PubMed. (2018). The determination of enantiomer composition of 1-((3-chlorophenyl)-(phenyl)methyl) amine and 1-((3-chlorophenyl)(phenyl)-methyl) urea (Galodif) by NMR spectroscopy, chiral HPLC, and polarimetry. Retrieved February 3, 2026, from [Link]

  • Chiral Technologies. (n.d.). Direct Stereoselective Separations of Free Amino Acids on Quinine. Retrieved February 3, 2026, from [Link]

  • Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Retrieved February 3, 2026, from [Link]

  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved February 3, 2026, from [Link]

  • Chiral Technologies. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK® WH - Analytical column for. Retrieved February 3, 2026, from [Link]

  • PubMed. (n.d.). A simple quantitative chiral analysis of amino acid esters by fluorine-19 nuclear magnetic resonance using the modified James-Bull method. Retrieved February 3, 2026, from [Link]

  • European Pharmaceutical Review. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Retrieved February 3, 2026, from [Link]

  • Velocity Scientific Solutions. (n.d.). Daicel Chiral HPLC Catalogue.pdf. Retrieved February 3, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Retrieved February 3, 2026, from [Link]

  • American Pharmaceutical Review. (n.d.). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Retrieved February 3, 2026, from [Link]

  • Phenomenex. (n.d.). APPLICATIONS. Retrieved February 3, 2026, from [Link]

  • ChemRxiv. (n.d.). Detection and resolution of sub-millimolar concentration amino acids on a benchtop NMR spectrometer by nh- PHIP hyperpolarization. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (2018). (PDF) Quantitative NMR Spectroscopy in Pharmaceutical R&D. Retrieved February 3, 2026, from [Link]

  • LCGC International. (n.d.). Application Notes: Chiral. Retrieved February 3, 2026, from [Link]

  • Phenomenex. (n.d.). APPLICATIONS. Retrieved February 3, 2026, from [Link]

  • Google Patents. (n.d.). WO1998041489A1 - Chiral separations of amino acids.
  • National Center for Biotechnology Information. (n.d.). Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β‐Lactams. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of.... Retrieved February 3, 2026, from [Link]

  • Chiral Technologies. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK® IA, IB, IB N-5, IC, ID, IE, IF, IG, IH, IJ, IK and IM - - HPLC. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (2014). HPLC enantioseparation of amino acids and their protected derivatives used in peptide synthesis with pre-column chiral derivatization | Request PDF. Retrieved February 3, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.